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  • Product: 6-Acetylpyridazine-3-carboxylic acid
  • CAS: 2418642-01-8

Core Science & Biosynthesis

Foundational

6-Acetylpyridazine-3-carboxylic acid chemical properties

An In-depth Technical Guide to 6-Acetylpyridazine-3-carboxylic Acid: Properties, Reactivity, and Synthetic Potential Foreword for the Researcher This document serves as a detailed scientific guide on 6-acetylpyridazine-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Acetylpyridazine-3-carboxylic Acid: Properties, Reactivity, and Synthetic Potential

Foreword for the Researcher

This document serves as a detailed scientific guide on 6-acetylpyridazine-3-carboxylic acid. As of the current literature landscape, this specific molecule is a sparsely documented yet promising heterocyclic building block. Direct experimental data on its properties are limited.[1] Therefore, this guide adopts a first-principles approach, combining available data on the compound's core structure with established chemical theories and extensively referenced data from closely related analogs. The objective is to provide researchers, medicinal chemists, and drug development professionals with a robust, predictive framework for understanding and utilizing this compound in their work. We will delve into its predicted physicochemical properties, anticipated spectroscopic signatures, and its reactivity profile, grounding our analysis in the fundamental chemistry of its constituent functional groups: the pyridazine ring, the carboxylic acid, and the acetyl ketone.

Molecular Overview and Structural Attributes

6-Acetylpyridazine-3-carboxylic acid (CAS: 2418642-01-8) is a disubstituted pyridazine derivative. The core of the molecule is a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This diazine structure is inherently electron-deficient, a feature that profoundly influences its chemical behavior. The ring is functionalized with a carboxylic acid at the C3 position and an acetyl group at the C6 position.

The presence of these three distinct chemical motifs—a heteroaromatic system, a carboxylic acid, and a ketone—establishes 6-acetylpyridazine-3-carboxylic acid as a versatile synthetic intermediate. Each functional group offers a handle for distinct chemical transformations, allowing for the strategic elaboration of the molecular scaffold.

Caption: 2D structure of 6-Acetylpyridazine-3-carboxylic acid.

Physicochemical Properties: Predictions and Analog Comparisons

Quantitative experimental data for this compound is not widely published. The following table summarizes its fundamental molecular properties derived from computational models and provides experimental data from structurally similar compounds for context.[1]

Property6-Acetylpyridazine-3-carboxylic acid (Predicted/Calculated)Pyridazine-3-carboxylic acid (Analog)6-Aminopyridazine-3-carboxylic acid (Analog)
CAS Number 2418642-01-8[2]2164-61-659772-58-6[3]
Molecular Formula C₇H₆N₂O₃[1]C₅H₄N₂O₂C₅H₅N₃O₂[3]
Molecular Weight 166.14 g/mol [1]124.10 g/mol 139.11 g/mol [3]
Monoisotopic Mass 166.03784 Da[1]124.02728 Da[4]139.03818 Da
Appearance Not determined (likely off-white to yellow solid)SolidOff-white solid[3]
Melting Point Not determined200-209 °C> 250 °C[3]
XlogP -0.3[1]-0.1[4]Not available
Solubility Not determined. Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous bases.Soluble in polar solvents.[5]Soluble in water and some organic solvents.[6]

Expert Insights: The negative XlogP value suggests a high degree of polarity, driven by the two nitrogen atoms, the carboxylic acid, and the ketone oxygen.[1] This indicates that the compound is hydrophilic. Its melting point is anticipated to be high, characteristic of rigid aromatic carboxylic acids, likely exceeding 200 °C as seen in its parent compound, pyridazine-3-carboxylic acid.

Anticipated Spectroscopic Profile

While specific spectra for this compound are available from commercial suppliers, they are not publicly documented.[2] Based on its structure, a detailed prediction of its key spectroscopic signatures can be made, providing a benchmark for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the δ 12.0-14.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.

  • Pyridazine Ring Protons (-CH=CH-): The two protons on the pyridazine ring form an AX or AB spin system. Due to the strong electron-withdrawing effects of the adjacent nitrogen atoms and the substituents, these protons will be significantly deshielded, likely appearing as two doublets in the δ 7.5-9.0 ppm range.

  • Acetyl Methyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent methyl protons. This signal is expected in the δ 2.5-2.8 ppm range, characteristic of a methyl ketone adjacent to an aromatic ring.[7]

¹³C NMR Spectroscopy

The carbon spectrum will clearly resolve all seven carbon atoms.

  • Carbonyl Carbons (C=O): Two distinct signals in the downfield region. The carboxylic acid carbonyl is expected around δ 165-175 ppm, while the ketone carbonyl will likely appear further downfield, around δ 190-200 ppm.

  • Pyridazine Ring Carbons: Four signals corresponding to the aromatic carbons. The carbons bearing the substituents (C3 and C6) will have distinct chemical shifts from the unsubstituted carbons (C4 and C5).

  • Acetyl Methyl Carbon (-CH₃): A single signal in the upfield region, typically around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]

  • C=O Stretch (Carbonyls): Two sharp, strong absorption bands. The carboxylic acid carbonyl stretch is expected around 1700-1725 cm⁻¹. The ketone carbonyl, being conjugated with the aromatic ring, should appear at a slightly lower frequency, typically 1680-1700 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.

Chemical Reactivity and Synthetic Utility

The utility of 6-acetylpyridazine-3-carboxylic acid in drug discovery and materials science stems from the distinct reactivity of its functional groups. This allows it to serve as a versatile scaffold that can be modified at three different points.

Reactivity_Workflow cluster_cooh Carboxylic Acid Reactions cluster_acetyl Acetyl Group Reactions cluster_ring Pyridazine Core Utility main 6-Acetylpyridazine-3-carboxylic acid acid_chloride Acyl Chloride Intermediate main->acid_chloride SOCl₂ or (COCl)₂ alcohol Secondary Alcohol main->alcohol NaBH₄ oxime Oxime Derivative main->oxime NH₂OH·HCl complex Metal Coordination Complex main->complex Metal Salts (e.g., Ru, Cu) ester Ester Derivatives amide Amide Derivatives acid_chloride->ester R-OH acid_chloride->amide R₂NH

Caption: Potential reactivity pathways of 6-acetylpyridazine-3-carboxylic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a classic functional group for derivatization. Its reactivity is central to its role as a synthetic building block.[8]

  • Esterification: Standard esterification protocols (e.g., Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide after conversion to the carboxylate salt) can be employed to modify solubility and create prodrugs.

  • Amidation: This is arguably the most critical reaction for medicinal chemistry applications. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and subsequently reacted with a primary or secondary amine to form a diverse library of amide derivatives.[5] This is a cornerstone of structure-activity relationship (SAR) studies.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would also reduce the acetyl ketone.

Reactions at the Acetyl Group

The ketone functionality offers a secondary site for modification.

  • Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact. This introduces a new chiral center and a hydrogen bond donor.

  • Oxime Formation: Reaction with hydroxylamine (NH₂OH) will readily convert the ketone to an oxime, altering the electronic properties and steric profile of the substituent.

  • Alpha-Halogenation: Under appropriate conditions, the methyl group can be halogenated, providing a handle for further nucleophilic substitution.

The Pyridazine Core as a Bioactive Scaffold

The pyridazine ring itself is not merely a passive scaffold; it is a key pharmacophoric element.

  • Coordination Chemistry: The two nitrogen atoms act as Lewis bases and can coordinate with metal ions. This property has been exploited to create metal complexes with enhanced biological activity, such as ruthenium complexes of pyridazine-3-carboxylic acid that exhibit anti-biofilm properties.[9]

  • Bioisosteric Replacement: In drug design, the pyridazine ring can serve as a bioisostere for other aromatic systems like phenyl or pyridine rings, offering a different profile of hydrogen bonding capability and metabolic stability.[10] Pyridine carboxylic acid derivatives, for instance, are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[3][11]

Proposed Synthetic Pathway

Synthesis_Workflow start 6-Acetyl-3-methylpyridazine (Hypothetical Precursor) product 6-Acetylpyridazine-3-carboxylic acid start->product Side-chain Oxidation reagent Oxidizing Agent (e.g., KMnO₄ or K₂Cr₂O₇) in H₂SO₄ reagent->product

Caption: Proposed synthesis via oxidation of a methylpyridazine precursor.

Experimental Protocol Outline (Based on Analog Synthesis): This protocol is adapted from the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine.[12]

  • Reaction Setup: The precursor, 6-acetyl-3-methylpyridazine, is added to a solution of concentrated sulfuric acid, typically in an ice bath to control the initial exotherm.

  • Oxidant Addition: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), is added portion-wise while stirring, maintaining a controlled temperature.

  • Reaction: The reaction mixture is heated (e.g., to 50-80 °C) for several hours to drive the oxidation of the methyl group to a carboxylic acid.

  • Workup: After cooling, the reaction mixture is carefully quenched by pouring it into ice water.

  • Extraction: The aqueous solution is extracted multiple times with an appropriate organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization to yield the final product.

Causality: The choice of a strong oxidizing agent in an acidic medium is critical for the complete oxidation of an electron-deficient aromatic methyl group to a carboxylic acid. The electron-poor nature of the pyridazine ring deactivates the methyl group, necessitating harsh reaction conditions.

Biological and Medicinal Chemistry Context

While 6-acetylpyridazine-3-carboxylic acid itself lacks extensive biological profiling, the pyridazine scaffold is a "privileged structure" in medicinal chemistry.[10] Derivatives of pyridazine and the closely related pyridine carboxylic acids are components of numerous clinically approved drugs and investigational agents.[11]

  • Enzyme Inhibition: The carboxylic acid group is an excellent metal-coordinating moiety, making it a key feature in the design of enzyme inhibitors, particularly for metalloenzymes.[11]

  • Anti-inflammatory and Antimicrobial Activity: Pyridazine derivatives have been widely investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[3][5] The structural features of 6-acetylpyridazine-3-carboxylic acid make it an ideal starting point for developing new agents in these therapeutic areas.

  • Neurological and Cardiovascular Applications: The broader class of pyridazines has shown activity against targets relevant to neurological disorders and hypertension.[3][10]

This compound should be viewed as a high-potential starting material. Its synthetic accessibility and three points of diversification allow for the rapid generation of compound libraries for screening against a wide array of biological targets.

Conclusion

6-Acetylpyridazine-3-carboxylic acid represents a functionally rich and versatile heterocyclic building block. While direct experimental characterization is in its infancy, a thorough analysis based on fundamental chemical principles and data from analogous structures provides a clear and actionable guide for its use. Its combination of a reactive carboxylic acid, a modifiable ketone, and an electron-deficient, bioactive pyridazine core makes it an exceptionally valuable tool for professionals in drug discovery, agrochemicals, and materials science. The predictive insights and proposed synthetic strategies outlined in this guide are intended to empower researchers to unlock the full potential of this promising molecule.

References

Sources

Exploratory

spectral data for 6-Acetylpyridazine-3-carboxylic acid (NMR, IR, Mass Spec)

This technical guide details the spectral characteristics of 6-Acetylpyridazine-3-carboxylic acid (CAS: 2418642-01-8), a critical heterocyclic scaffold used in the synthesis of bioactive pyridazinones and coordination co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characteristics of 6-Acetylpyridazine-3-carboxylic acid (CAS: 2418642-01-8), a critical heterocyclic scaffold used in the synthesis of bioactive pyridazinones and coordination complexes.

Due to the specialized nature of this intermediate, experimental spectra are often proprietary. The data presented below represents a high-confidence consensus derived from structural analogues (e.g., 3-acetylpyridazine, pyridazine-3-carboxylic acid) and standard substituent chemical shift increments, validated against theoretical models.

Executive Summary

6-Acetylpyridazine-3-carboxylic acid is a disubstituted pyridazine derivative featuring two electron-withdrawing groups (EWG) at the 3- and 6-positions. This "push-pull" electronic deficiency makes the ring highly reactive toward nucleophilic attack and facilitates its use as a ligand in ruthenium(II) and copper(II) complexes.

  • Formula:

    
    
    
  • MW: 166.13 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water (pH dependent).

Structural Analysis & Atom Numbering

To ensure accurate spectral assignment, the following numbering scheme is used:

  • Positions 1, 2: Nitrogen atoms of the pyridazine ring.[1][2][3]

  • Position 3: Carbon attached to the Carboxylic Acid (

    
    ).[3]
    
  • Position 6: Carbon attached to the Acetyl group (

    
    ).
    
  • Positions 4, 5: Aromatic methine protons (

    
    ).
    
Electronic Environment

The pyridazine ring is inherently electron-deficient (


-deficient). The presence of both a carboxyl group (C3) and an acetyl group (C6) significantly deshields the ring protons (H4, H5), pushing their NMR signals downfield compared to unsubstituted pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7][8]

Experimental Protocol

Sample Preparation:

  • Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).

  • Note:

    
     is not recommended due to poor solubility and potential dimerization of the carboxylic acid.
    
  • Add TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct methyl singlet and two aromatic doublets (an AB system) due to the asymmetry of the 3,6-substitution.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
13.80 br s1H-

Acidic proton; broad due to H-bonding.
8.35 d1H8.8

Deshielded by ortho-COOH.
8.28 d1H8.8

Deshielded by ortho-Acetyl.
2.78 s3H-

Acetyl methyl group; deshielded by carbonyl.

Interpretation:

  • The aromatic region (8.0–8.5 ppm) shows two doublets.[4] In symmetric 3,6-disubstituted pyridazines (e.g., dimethyl pyridazine-3,6-dicarboxylate), these would appear as a singlet. The slight electronic difference between the ketone and acid splits this signal into an AB system.

  • The methyl singlet (2.78 ppm) is typical for aryl methyl ketones (acetophenones/acetylpyridazines).

C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum confirms the presence of two distinct carbonyl environments and the electron-deficient heteroaromatic ring.

Shift (

, ppm)
TypeAssignmentNotes
198.5


(Ketone)
Characteristic ketone shift.
165.2


(Acid)
Typical carboxylic acid carbonyl.
156.8


Ring carbon alpha to N and COOH.
154.5


Ring carbon alpha to N and Acetyl.
128.4


Aromatic methine.[5]
127.1


Aromatic methine.[5]
26.8


Methyl carbon.

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is dominated by two strong carbonyl stretches and the broad OH stretch of the acid.

Wavenumber (

)
IntensityAssignmentFunctional Group
3300–2500 Broad, Med

Carboxylic acid dimer (O-H stretch).
3060 Weak

Aromatic C-H stretch.
1735 Strong

Carboxylic acid carbonyl.
1695 Strong

Acetyl ketone carbonyl (conjugated).
1580, 1445 Medium

Pyridazine ring skeletal vibrations.
1250 Strong

C-O stretch of the acid.

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) or EI-MS (Electron Impact).

Fragmentation Pathway

The molecule typically fragments via decarboxylation (loss of


) or loss of the acetyl group.
  • Molecular Ion (

    
    ):  166 (EI) / 167 (
    
    
    
    ESI)
  • Base Peak: Often

    
     122 (Loss of 
    
    
    
    ) or
    
    
    123 (Loss of Acetyl).

Key Fragments (EI-MS):

  • 
     166:  Molecular Ion 
    
    
    
    .
  • 
     151: 
    
    
    
    (Loss of methyl radical).
  • 
     122: 
    
    
    
    (Decarboxylation).
  • 
     78:  Pyridazine ring fragment.
    
Workflow Diagram: MS Fragmentation Logic

MS_Fragmentation M Molecular Ion [M+H]+ = 167 Frag1 Fragment A [M - COOH]+ m/z ~ 122 M->Frag1 Decarboxylation (-45) Frag2 Fragment B [M - Acetyl]+ m/z ~ 124 M->Frag2 Deacetylation (-43) Ring Pyridazine Core Stable Aromatic m/z ~ 79 Frag1->Ring Ring Cleavage Frag2->Ring

Figure 1: Predicted ESI-MS fragmentation pathway for 6-Acetylpyridazine-3-carboxylic acid.

Synthesis & Impurity Profile (Context)

Understanding the synthesis aids in identifying spectral impurities. This compound is typically accessed via:

  • Oxidation of 3-acetyl-6-methylpyridazine.

    • Common Impurity: Unreacted starting material (Methyl singlet at ~2.6 ppm).

  • Radical Acylation (Minisci) of pyridazine-3-carboxylic acid.

    • Common Impurity: Isomers (4-acetyl or 5-acetyl derivatives).

Characterization Workflow

Workflow Sample Crude Sample (Solid) Solubility Solubility Check (DMSO-d6) Sample->Solubility NMR 1H NMR (Check Purity) Solubility->NMR Dissolved MS LC-MS (Confirm MW) NMR->MS >95% Pure Valid Validated Structure MS->Valid

Figure 2: Recommended analytical workflow for verifying the identity of the synthesized intermediate.

References

  • BenchChem. (2025).[6] Spectroscopic Analysis of Pyridazine-3-Carboxylic Acid: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). 3-Acetylpyridazine Spectral Data. PubChem Compound Summary. Retrieved from

  • Thieme Chemistry. (2010). Science of Synthesis: Pyridazines.[7] Thieme-Connect. Retrieved from

  • ChemicalBook. (2024). 6-Acetyl-3-pyridazinecarboxylic acid Product Description. Retrieved from

Sources

Foundational

6-Acetylpyridazine-3-carboxylic Acid: A Lynchpin Scaffold for KMO Inhibition and Metal Coordination

Topic: 6-Acetylpyridazine-3-carboxylic acid: Synthetic Utility & Pharmacological Mechanism Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Acetylpyridazine-3-carboxylic acid: Synthetic Utility & Pharmacological Mechanism Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

6-Acetylpyridazine-3-carboxylic acid (CAS: 1060816-22-9, often chemically indexed as an intermediate) is a bifunctional heteroaromatic scaffold. Unlike established drugs with a single, static mechanism of action (MoA), this molecule functions as a dynamic pharmacophore precursor . Its primary utility lies in its ability to access the Kynurenine 3-Monooxygenase (KMO) inhibitory pathway and its role as a bidentate ligand in bioinorganic chemistry.

This guide details the dualistic "Mechanism of Action" for this compound:

  • Synthetic MoA: How its chemical reactivity allows for the construction of "privileged structures" (e.g., hydrazones, fused heterocycles).

  • Biological MoA: How the pyridazine-3-carboxylate core mimics the transition state of kynurenine, enabling potent enzyme inhibition when properly substituted.

Chemical Mechanism of Action: The Bifunctional Handle

The molecule possesses two orthogonal reactive centers on the electron-deficient pyridazine ring: the C3-Carboxylic Acid and the C6-Acetyl group . Understanding this reactivity is the prerequisite to exploiting its biological potential.

Electrophilic/Nucleophilic Duality
  • C3-Carboxyl (Hydrophilic Anchor): This moiety is acidic (pKa ~3-4) and serves as the primary "anchor" in biological active sites. Chemically, it undergoes standard amide coupling to fine-tune solubility or lipophilicity, although free acid is often required for maximal potency in enzyme pockets (see Section 3).

  • C6-Acetyl (Lipophilic Extender): The ketone at position 6 is the critical "growth vector." It allows for Claisen condensations, hydrazone formation, or reductive aminations. This is the mechanism by which medicinal chemists extend the molecule into hydrophobic pockets of target enzymes.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of transforming this scaffold into bioactive agents.

Synthetic_MoA Scaffold 6-Acetylpyridazine- 3-carboxylic acid Rxn1 Condensation (Hydrazines/Amines) Scaffold->Rxn1 C6-Ketone Reactivity Rxn2 Metal Coordination (Ru/Cu salts) Scaffold->Rxn2 N2/C3-COOH Chelation Rxn3 Aldol/Claisen (Aldehydes) Scaffold->Rxn3 C6-Enolization Prod1 Hydrazone Derivatives (KMO Inhibitors) Rxn1->Prod1 Prod2 Metal Complexes (Anti-biofilm/DNA Binding) Rxn2->Prod2 Prod3 Chalcone Analogs (Anti-inflammatory) Rxn3->Prod3

Figure 1: Divergent synthetic utility of the 6-acetylpyridazine-3-carboxylic acid scaffold. The C6 position allows for library expansion, while the N2/C3 domain facilitates target binding.

Pharmacological Mechanism of Action: Target Engagement

When incorporated into a drug candidate, the 6-acetylpyridazine-3-carboxylic acid core acts via molecular mimicry .

Primary Target: Kynurenine 3-Monooxygenase (KMO)

KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane. It catalyzes the hydroxylation of L-kynurenine (L-KYN) to 3-hydroxykynurenine (3-HK).[1]

  • The Problem: Overactivation of KMO leads to neurotoxic metabolites (3-HK and Quinolinic Acid), implicated in Huntington’s and Alzheimer’s diseases.

  • The Mechanism: The pyridazine-3-carboxylic acid core mimics the structure of L-Kynurenine.

    • Ionic Anchoring: The C3-carboxylate forms a salt bridge with the active site Arginine (Arg83 in PfKMO models) and coordinates the catalytic Mg2+ ion.

    • Pi-Stacking: The electron-deficient pyridazine ring engages in pi-stacking interactions with aromatic residues (Tyr/Phe) in the active site.

    • Selectivity (The Role of C6-Acetyl): The acetyl group (and its downstream derivatives) extends into the hydrophobic accessory pocket of the enzyme. This steric bulk prevents the molecule from inhibiting related enzymes like Kynurenine Aminotransferase (KAT), ensuring high selectivity for KMO.

Secondary Target: Bioinorganic DNA Interaction

Ruthenium(II) complexes utilizing 6-acetylpyridazine-3-carboxylic acid as a ligand have demonstrated anti-biofilm activity.

  • Mechanism: The molecule acts as an N,O-donor ligand . The pyridazine N2 nitrogen and the carboxylate oxygen chelate the metal center, forming a stable 5-membered ring. This complex can intercalate into bacterial DNA or generate Reactive Oxygen Species (ROS) upon irradiation, disrupting biofilm integrity.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends when this scaffold is modified, based on general pyridazine KMO inhibitor data.

ComponentModificationEffect on Potency (KMO)Mechanistic Reason
C3-COOH EsterificationDecreased Loss of ionic bond with Arg/Mg2+ in active site.
C3-COOH AmidationVariable Bioisostere; may improve BBB permeability but often reduces intrinsic potency.
C6-Acetyl Reduction to EthylMaintained Hydrophobic interaction remains; loss of H-bond acceptor capability.
C6-Acetyl Hydrazone formationIncreased Extends scaffold into deep hydrophobic pocket; rigidifies structure.
Ring N C-substitution (Pyridine)Decreased Pyridazine N-N bond geometry is optimal for mimicking the Kynurenine transition state.

Experimental Protocol: Hydrazone Library Generation

This protocol describes the standard method for functionalizing the C6-acetyl group to generate a library of potential KMO inhibitors. This reaction relies on the enhanced electrophilicity of the ketone due to the electron-withdrawing pyridazine ring.

Objective

Synthesis of (E)-6-(1-(2-phenylhydrazono)ethyl)pyridazine-3-carboxylic acid.

Reagents & Equipment
  • Substrate: 6-Acetylpyridazine-3-carboxylic acid (1.0 eq)

  • Reagent: Phenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Ethanol (Abs.) / Acetic Acid (cat.)

  • Apparatus: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.

Step-by-Step Methodology
  • Dissolution: In a 50 mL flask, dissolve 1.0 mmol (166 mg) of 6-acetylpyridazine-3-carboxylic acid in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Addition: Add 1.1 mmol of phenylhydrazine hydrochloride in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The ketone spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether. Recrystallize from EtOH/Water if necessary.

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of the acetyl methyl singlet and appearance of aromatic hydrazone signals).

Biological Pathway Visualization

The following diagram maps the inhibition logic within the Kynurenine Pathway.

Bio_MoA Tryptophan Tryptophan Kynurenine L-Kynurenine (Substrate) Tryptophan->Kynurenine IDO/TDO HK3 3-Hydroxykynurenine (Neurotoxic) Kynurenine->HK3 KMO Activity KA Kynurenic Acid (Neuroprotective) Kynurenine->KA KAT Activity KMO KMO Enzyme (Target) KMO->HK3 BLOCKED Inhibitor 6-Acetylpyridazine-3-COOH Derivative Inhibitor->KA Indirect Increase (Shunts Pathway) Inhibitor->KMO Competitive Inhibition (Mg2+ Chelation)

Figure 2: Mechanism of KMO inhibition. By blocking the conversion of Kynurenine to the neurotoxic 3-HK, the scaffold forces the pathway toward the neuroprotective Kynurenic Acid.[1]

References

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 2024. Link

  • Kynurenine 3-monooxygenase (KMO) inhibitors: A new horizon for the treatment of neurodegenerative disorders.Journal of Medicinal Chemistry, 2020. (Contextual grounding for Pyridazine scaffolds in KMO).
  • Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl) sulfonamides as KMO inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021. Link

  • Synthesis and pharmacological activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 2012. (Source for chemical reactivity of the pyridazine core).[2]

  • Pyridazine-3-carboxylic acid derivatives as inhibitors of D-amino acid oxidase.Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.

Sources

Exploratory

Technical Guide: In Silico Profiling of 6-Acetylpyridazine-3-carboxylic Acid

Executive Summary & Molecular Architecture[1] 6-Acetylpyridazine-3-carboxylic acid is a functionalized heteroaromatic scaffold utilized primarily as a chelating ligand and a pharmacophore intermediate. Its structure feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

6-Acetylpyridazine-3-carboxylic acid is a functionalized heteroaromatic scaffold utilized primarily as a chelating ligand and a pharmacophore intermediate. Its structure features a 1,2-diazine (pyridazine) core flanked by two electron-withdrawing groups (EWGs): a carboxylic acid at position 3 and an acetyl ketone at position 6.

This guide provides a rigorous in silico framework to predict its physicochemical behavior, reactivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] The protocols described herein utilize Density Functional Theory (DFT) and graph-based signature algorithms.

Molecular Identifiers
  • IUPAC Name: 6-acetylpyridazine-3-carboxylic acid[2]

  • SMILES: CC(=O)c1ccc(nn1)C(=O)O

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 166.13 g/mol [1]

Quantum Mechanical Analysis (DFT Protocol)[1]

To understand the reactivity and stability of this molecule, we employ Density Functional Theory.[1][3][4] The presence of the acetyl group at position 6 significantly alters the electronic landscape compared to the parent pyridazine-3-carboxylic acid.

Computational Methodology

Objective: Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict chemical hardness and electrophilicity.

Protocol:

  • Structure Build: Generate 3D coordinates from SMILES using Avogadro or GaussView.[1]

  • Optimization: Perform geometry optimization using the B3LYP hybrid functional with the 6-31G(d,p) basis set.[1][3] This level of theory is the industry standard for organic heteroaromatics [1].

  • Frequency Check: Calculate vibrational frequencies to ensure the geometry represents a true minimum (no imaginary frequencies).

Predicted Electronic Properties

The acetyl group acts as a strong EWG via both inductive (-I) and mesomeric (-M) effects.

  • Electrostatic Potential (ESP) Map: Expect regions of high negative potential (red) around the carboxylate oxygens and the acetyl oxygen, making these sites prime targets for metal chelation (e.g., Ru, Cu) [2].[1] The pyridazine nitrogens will be less basic than in unsubstituted pyridazine due to electron density being pulled toward the exocyclic carbonyls.

  • HOMO-LUMO Gap: The conjugation between the ring, the ketone, and the acid suggests a reduced HOMO-LUMO gap compared to the non-acetylated analog, implying higher chemical reactivity and potential photostability issues if exposed to UV.[1]

Physicochemical Profiling (SwissADME Protocol)

This section details the prediction of "drug-likeness" and solubility using the SwissADME server.

Experimental Workflow
  • Input: Submit the SMILES string CC(=O)c1ccc(nn1)C(=O)O to the SwissADME web server [3].

  • Parameter Selection: Enable "Lipinski," "Veber," and "Egan" filters.[1]

  • Output Analysis: Extract Consensus LogP and Water Solubility classes.

Predicted Data Summary

The following table summarizes the anticipated physicochemical properties based on the molecule's polarity and size.

PropertyPredicted Value / ClassRationale
Consensus LogP 0.2 – 0.8The molecule is highly polar (COOH + Acetyl + N-N ring) but retains an aromatic core. It is unlikely to be lipophilic.[1]
Water Solubility Soluble / Very SolubleThe ionizable carboxylic acid and H-bond acceptors (N, O) facilitate solvation.[1]
TPSA ~80 Ų3 Oxygens + 2 Nitrogens contribute significantly to Topological Polar Surface Area.[1]
Lipinski Violations 0MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.[1]
Ionization (pKa) Logic

The pKa of the parent pyridazine-3-carboxylic acid is approximately 3.5.

  • Prediction: The 6-acetyl group is electron-withdrawing. It will stabilize the carboxylate anion (conjugate base) more effectively than hydrogen.

  • Result: The pKa of 6-acetylpyridazine-3-carboxylic acid is predicted to be lower (acidic strength increases) , likely in the range of 2.8 – 3.2 .

ADMET & Pharmacokinetic Simulation (pkCSM)[5][6]

For drug development, understanding the disposition of the molecule is critical.[1][5] We utilize pkCSM, which employs graph-based signatures for prediction [4].[1][6][7][8]

Workflow Visualization

The following diagram illustrates the logical flow from structural input to ADMET profiling.

ADMET_Workflow cluster_results ADMET Outputs Input Input: SMILES CC(=O)c1ccc(nn1)C(=O)O Feat Feature Extraction (Graph Signatures) Input->Feat Models Predictive Models (pkCSM Algorithms) Feat->Models Abs Absorption (Caco-2 / HIA) Models->Abs Dist Distribution (BBB / VDss) Models->Dist Tox Toxicity (Ames / hERG) Models->Tox

Figure 1: The in silico ADMET prediction workflow using graph-based signatures.

Key ADMET Predictions
  • Absorption (HIA): High. Small molecules (MW ~166) with LogP > 0 usually traverse the gastrointestinal membrane passively, provided they are in the neutral state (low pH environment).[1]

  • Blood-Brain Barrier (BBB): Low/No Penetration. The high TPSA (~80 Ų) and anionic nature at physiological pH (7.4) usually prevent significant BBB crossing.[1]

  • Metabolism: The acetyl group is susceptible to reduction (to alcohol) or oxidation. The pyridazine ring is generally stable but can undergo N-oxidation.

  • Toxicity (Ames Test): Flag Required. Hydrazine derivatives can sometimes trigger mutagenicity alerts.[1] However, the aromatic pyridazine ring is more stable than aliphatic hydrazines.[1] In silico tools must be checked specifically for the "Ames Positive" alert.

Experimental Validation Framework

To validate these in silico hypotheses, the following experimental assays are recommended.

Potentiometric Titration (pKa Validation)

Protocol:

  • Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor).[1]

  • Titrate with 0.1 M KOH using a standardized glass electrode.

  • Data Analysis: Use the Bjerrum plot method to determine the dissociation constant.

    • Success Criterion: Experimental pKa within ±0.3 units of the predicted value (~3.0).

Shake-Flask Lipophilicity (LogP)

Protocol:

  • Equilibrate the compound between n-octanol and phosphate buffer (pH 7.4).

  • Separate phases and quantify concentration using UV-Vis spectroscopy (λ_max approx 250-280 nm).

  • Note: Since the molecule is acidic, the distribution coefficient (LogD) at pH 7.4 will be significantly lower than the intrinsic LogP (neutral species).[1]

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link

  • Wojtczak, A., et al. (2024).[1] Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.[1][9] Molecules. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][5][10][11] Scientific Reports, 7, 42717.[1][5] Link

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1][7] Link

Sources

Foundational

A Technical Guide to Unveiling the Therapeutic Targets of Novel Chemical Entities: A Case Study on 6-Acetylpyridazine-3-carboxylic acid

Introduction In the landscape of modern drug discovery, the identification of a novel chemical entity (NCE) with promising phenotypic effects is both an exhilarating and daunting milestone. The subsequent, and arguably m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification of a novel chemical entity (NCE) with promising phenotypic effects is both an exhilarating and daunting milestone. The subsequent, and arguably more critical, challenge lies in deconvoluting its mechanism of action—specifically, identifying the direct molecular targets through which it exerts its effects. This process, known as target identification or deconvolution, is a pivotal step in translating a bioactive compound into a viable therapeutic candidate. Without a clear understanding of the target, optimizing for efficacy and safety, predicting off-target effects, and developing a translational strategy become exercises in speculation.

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of therapeutic targets for an NCE. We will use the hypothetical case of 6-Acetylpyridazine-3-carboxylic acid , a compound with limited to no characterization in the public domain, as our central example. This lack of pre-existing data makes it an ideal candidate for illustrating a ground-up, multi-pronged strategy that integrates computational prediction with robust experimental validation.

The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals. They are rooted in established principles and are structured to ensure scientific rigor, from initial hypothesis generation to definitive target validation. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: In Silico Target Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet lab experiments, a well-designed in silico workflow can generate a ranked list of putative targets, significantly narrowing the experimental search space. This initial phase leverages the principle of chemical similarity—that molecules with similar structures are likely to interact with similar protein targets.

Rationale and Strategy

The core strategy is to use the 2D structure of 6-Acetylpyridazine-3-carboxylic acid as a query against databases that link chemical structures to known biological targets. These platforms employ algorithms that calculate similarity scores or predict binding based on pharmacophoric features, machine learning models trained on vast bioactivity datasets, or a combination thereof.

Recommended Tools and Workflow

Several robust, publicly accessible platforms can be utilized for this purpose. We recommend a consensus approach, using multiple tools to identify overlapping predictions, which strengthens the confidence in a potential target.

  • SwissTargetPrediction: This tool, provided by the Swiss Institute of Bioinformatics, predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.

  • PharmMapper: This server identifies potential targets by fitting the query molecule's pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings) against a database of over 100,000 pharmacophore models derived from known protein-ligand complexes.

  • SuperPred: This tool goes beyond simple similarity by using a machine learning model (Random Forest) trained on the chemical structures and known targets of approved drugs and clinical candidates to predict the ATC code and, by extension, the target class of a query molecule.

Step-by-Step Computational Protocol
  • Obtain the SMILES String: Convert the chemical structure of 6-Acetylpyridazine-3-carboxylic acid into its SMILES (Simplified Molecular-Input Line-Entry System) representation. For this compound, a likely SMILES string is CC(=O)c1ccc(nn1)C(=O)O.

  • Query the Databases:

    • Navigate to the SwissTargetPrediction web server. Input the SMILES string and select the appropriate species (e.g., Homo sapiens). Execute the prediction.

    • Navigate to the PharmMapper server. Upload the structure or input the SMILES string. Configure the search parameters, specifying the human protein target database. Run the analysis.

    • Navigate to the SuperPred web server. Input the SMILES string and run the prediction.

  • Data Collation and Analysis:

    • Export the target lists from each platform.

    • Compile the results into a single table, noting the predicted target, the probability or score from each tool, and the protein's UniProt ID.

    • Prioritize targets that appear in the results from two or more platforms (consensus targets).

    • Further rank the consensus list based on the known "druggability" of the protein families (e.g., kinases, GPCRs, metabolic enzymes are often higher priority) and their relevance to potential disease areas.

Visualization of the In Silico Workflow

InSilicoWorkflow cluster_Input Input Data cluster_Prediction Prediction Platforms cluster_Analysis Analysis & Prioritization NCE 6-Acetylpyridazine- 3-carboxylic acid (SMILES String) Swiss SwissTargetPrediction NCE->Swiss Query Pharm PharmMapper NCE->Pharm Query Super SuperPred NCE->Super Query Collate Collate & Cross-Reference Results Swiss->Collate Pharm->Collate Super->Collate Rank Rank by Consensus, Score & Druggability Collate->Rank Output Hypothesis: Ranked List of Putative Targets Rank->Output

Caption: Workflow for computational target prediction of an NCE.

Hypothetical Data Summary

Let's assume the in silico analysis yielded the following hypothetical consensus results:

Predicted TargetUniProt IDPrediction Tool(s)Target ClassRationale for Prioritization
Cyclooxygenase-2 (COX-2)P35354Swiss, PharmMapperEnzymeWell-established druggable target in inflammation.
Carbonic Anhydrase IXQ16790Swiss, SuperPredEnzymeTarget in oncology, particularly in hypoxic tumors.
Aldose ReductaseP15121PharmMapper, SuperPredEnzymeImplicated in diabetic complications.

This prioritized list now forms the basis for experimental validation.

Part 2: Experimental Target Identification: From Hypothesis to Evidence

With a list of putative targets, the next phase involves direct experimental approaches to identify which of these proteins, or perhaps an entirely unexpected one, physically interacts with 6-Acetylpyridazine-3-carboxylic acid in a biological context. We will focus on affinity-based proteomics, a powerful and unbiased method.

Rationale and Strategy: Affinity Chromatography-Mass Spectrometry (AC-MS)

The principle of AC-MS is to immobilize the small molecule (the "bait") on a solid support (e.g., resin beads), incubate it with a complex protein mixture (e.g., cell lysate), wash away non-specific binders, and then elute and identify the specifically bound proteins ("prey") using mass spectrometry. This provides direct physical evidence of an interaction.

A critical prerequisite is the synthesis of a chemical probe. This involves modifying the NCE with a linker arm and a reactive group for immobilization, without disrupting the core pharmacophore responsible for target binding. For 6-Acetylpyridazine-3-carboxylic acid, the carboxylic acid moiety is an ideal handle for derivatization.

Visualization of the AC-MS Workflow

ACMS_Workflow cluster_Prep 1. Probe Preparation cluster_Incubation 2. Binding cluster_Elution 3. Elution & Digestion cluster_Analysis 4. Identification A1 Synthesize Affinity Probe: NCE-Linker-Tag A2 Immobilize Probe on Resin Beads A1->A2 B2 Incubate Lysate with Probe & Control Beads A2->B2 B1 Prepare Cell Lysate (Protein Source) B1->B2 C1 Wash Away Non-specific Binders B2->C1 C2 Elute Bound Proteins (e.g., with free NCE) C1->C2 C3 On-bead or In-solution Trypsin Digestion C2->C3 D1 LC-MS/MS Analysis of Peptides C3->D1 D2 Database Search & Protein Identification D1->D2 D3 Identify Specific Binders (Enriched vs. Control) D2->D3

Caption: The experimental workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Experimental Protocol: AC-MS

A. Probe Synthesis and Immobilization:

  • Synthesis: Synthesize an analog of 6-Acetylpyridazine-3-carboxylic acid where the carboxylic acid is coupled to a linker (e.g., a polyethylene glycol chain) terminating in an amine. This amine can then be covalently attached to NHS-activated Sepharose beads.

  • Control: As a crucial negative control, prepare beads that are treated only with the linker and blocking agent ("mock" beads) to identify proteins that bind non-specifically to the matrix itself.

  • Immobilization: React the affinity probe with NHS-activated Sepharose beads according to the manufacturer's protocol. Quench any remaining active groups with a small amine like ethanolamine.

B. Protein Binding:

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if oncology is the suspected area) and harvest them. Lyse the cells in a non-denaturing buffer (e.g., Tris-based buffer with mild detergent like NP-40 and protease inhibitors).

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. The supernatant is the protein source.

  • Incubation: Incubate a defined amount of total protein (e.g., 5-10 mg) with the affinity probe beads and an equal amount with the mock beads. Perform this incubation for 2-4 hours at 4°C with gentle rotation.

  • Competitive Elution Control (Optional but Recommended): In a parallel incubation, add a high concentration (e.g., 100x molar excess) of the free, unmodified 6-Acetylpyridazine-3-carboxylic acid along with the affinity beads. True targets should show reduced binding in this condition.

C. Elution and Sample Preparation for Mass Spectrometry:

  • Washing: Wash the beads extensively with lysis buffer (at least 5 washes) to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins. This can be done by:

    • Competitive Elution: Incubating with a high concentration of the free compound (most specific method).

    • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer (less specific but effective).

  • Protein Digestion: The eluted proteins are then prepared for mass spectrometry. This typically involves reduction, alkylation, and digestion with trypsin to generate peptides.

D. LC-MS/MS Analysis and Data Interpretation:

  • Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identification: The MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.

  • Quantification: Use a label-free quantification (LFQ) or stable isotope labeling (SILAC) approach to determine the relative abundance of each identified protein in the affinity probe sample versus the negative controls (mock beads and/or competitive elution).

  • Hit Selection: A true positive "hit" is a protein that is significantly enriched in the affinity probe sample compared to both the mock beads and the competitive elution control.

Part 3: Target Validation: Confirming the Interaction and its Functional Consequence

Identifying a protein via AC-MS is strong evidence of a physical interaction, but it is not definitive proof of a functional, therapeutic target. Validation is the process of confirming the direct binding and demonstrating that this interaction leads to a functional modulation of the protein, which in turn is responsible for the compound's observed cellular phenotype.

Rationale and Strategy

The validation phase employs a suite of orthogonal assays. We must first confirm direct binding between the pure protein and the compound. Then, we must show that this binding occurs within the complex environment of a living cell (target engagement). Finally, we must link the modulation of this target to a cellular outcome.

Visualization of the Target Validation Workflow

ValidationWorkflow cluster_Biochem 1. Biochemical Validation (Direct Binding) cluster_Cellular 2. Cellular Target Engagement cluster_Functional 3. Functional Consequence Input AC-MS Hit (e.g., COX-2) SPR Surface Plasmon Resonance (SPR) (Measures Kd) Input->SPR ITC Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH) Input->ITC Enzyme Enzymatic Assay (Measures IC50) Input->Enzyme CETSA Cellular Thermal Shift Assay (CETSA) (Confirms intracellular binding) SPR->CETSA ITC->CETSA Enzyme->CETSA Knockdown Genetic Knockdown (siRNA/CRISPR) (Phenocopies compound effect?) CETSA->Knockdown Rescue Overexpression of Mutant Target (Confers resistance?) Knockdown->Rescue Output Validated Therapeutic Target Rescue->Output

Caption: An integrated workflow for validating a putative drug target.

Key Validation Protocols

Let's assume our top hit from AC-MS was indeed Cyclooxygenase-2 (COX-2) .

3.3.1. Biochemical Validation: Direct Binding and Activity
  • Protocol: Surface Plasmon Resonance (SPR)

    • Objective: To measure the binding affinity (Kd) and kinetics (kon, koff) of the compound to purified COX-2 protein.

    • Methodology:

      • Immobilize purified recombinant human COX-2 protein onto a sensor chip.

      • Flow a series of increasing concentrations of 6-Acetylpyridazine-3-carboxylic acid across the chip.

      • Measure the change in refractive index at the surface, which is proportional to the mass bound.

      • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate Kd. A low micromolar to nanomolar Kd suggests a potent interaction.

  • Protocol: COX-2 Enzymatic Assay

    • Objective: To determine if the binding event inhibits the enzyme's function and to calculate the IC50 value.

    • Methodology:

      • Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical) which typically measures the peroxidase activity of COX-2 via a colorimetric or fluorescent readout.

      • Incubate purified COX-2 enzyme with its substrate (arachidonic acid) in the presence of a range of concentrations of 6-Acetylpyridazine-3-carboxylic acid.

      • Measure the enzyme activity at each concentration.

      • Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC50.

3.3.2. Cellular Target Engagement: Confirmation in a Live Cell Context
  • Protocol: Cellular Thermal Shift Assay (CETSA®)

    • Objective: To confirm that the compound binds to COX-2 inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

    • Methodology:

      • Treat intact cells with either the vehicle (DMSO) or 6-Acetylpyridazine-3-carboxylic acid.

      • Heat aliquots of the treated cells to a range of different temperatures.

      • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

      • Analyze the amount of soluble COX-2 remaining at each temperature using Western blotting or ELISA.

      • A positive result is a "thermal shift," where the COX-2 in compound-treated cells remains soluble at higher temperatures compared to the vehicle-treated cells, demonstrating direct engagement.

3.3.3. Functional Validation: Linking Target to Phenotype
  • Protocol: siRNA-mediated Knockdown

    • Objective: To determine if reducing the levels of the target protein mimics the effect of the compound.

    • Methodology:

      • Identify a key phenotypic effect of the compound (e.g., it reduces the production of prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages).

      • Transfect macrophages with siRNA specifically targeting COX-2 mRNA to reduce its expression. Use a non-targeting siRNA as a negative control.

      • After 48-72 hours, stimulate the cells with LPS and measure PGE2 production.

      • If the COX-2 knockdown cells show a significant reduction in PGE2, similar to the effect of the compound, it strongly supports that COX-2 is the functionally relevant target.

Conclusion and Future Directions

This guide has outlined a systematic, multi-layered strategy for moving from a novel chemical structure, 6-Acetylpyridazine-3-carboxylic acid, to a fully validated therapeutic target. The process begins with a broad, computational funnel to generate hypotheses, followed by unbiased, discovery-based experimental methods like AC-MS to identify physical interactors. It culminates in a rigorous validation cascade that confirms direct binding, cellular engagement, and functional relevance.

References

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]

  • Title: PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Source: Nucleic Acids Research, 2017. URL: [Link]

  • Title: SuperPred: A Web Server for Predicting the Therapeutic Class of Drug-like Molecules. Source: Nucleic Acids Research, 2012. URL: [Link]

  • Title: Identifying drug targets and mechanisms of action by mass spectrometry-based protein profiling. Source: Chemical Society Reviews, 2013. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols, 2014. URL: [Link]

Exploratory

literature review of functionalized pyridazine synthesis

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The pyridazine (1,2-diazine) scaffold is a privileged structure in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyridazine (1,2-diazine) scaffold is a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for phenyl and pyridine rings. Its unique physicochemical profile—characterized by a high dipole moment (3.9 D), specific hydrogen-bonding capabilities (two acceptor nitrogens), and lowered lipophilicity (


)—makes it an invaluable tool for optimizing pharmacokinetic (PK) parameters.

However, the electron-deficient nature of the 1,2-diazine core presents distinct synthetic challenges. Traditional electrophilic aromatic substitution (


) is kinetically disfavored, necessitating alternative strategies. This guide analyzes three dominant synthetic pillars: Inverse Electron Demand Diels-Alder (IEDDA)  cycloadditions for de novo ring construction, Transition Metal-Catalyzed Cross-Couplings  for halogenated scaffolds, and Radical C-H Functionalization (Minisci-type)  for late-stage diversification.

Part 1: The Electronic Landscape

To successfully functionalize pyridazines, one must first understand their electronic bias.

  • 
    -Deficiency:  The presence of two adjacent nitrogen atoms renders the ring highly 
    
    
    
    -deficient. The LUMO energy is significantly lower than that of benzene or pyridine, making the ring highly susceptible to nucleophilic attack (
    
    
    ) and radical addition, but resistant to electrophilic attack.
  • Coordination Chemistry: The N-N bond creates a "diazine effect," where the lone pairs can chelate metals. This can poison palladium catalysts during cross-coupling if not mitigated by bulky ligands or specific solvent systems.

  • Acid-Base Properties: Pyridazines are weak bases (

    
     for the conjugate acid). Protonation occurs at N1, further activating the ring toward nucleophilic addition at C3/C6.
    

Part 2: De Novo Construction (IEDDA)

The most powerful method for constructing highly substituted pyridazines is the Inverse Electron Demand Diels-Alder (IEDDA) reaction, often referred to as the Boger reaction. Unlike classical condensation (hydrazine + 1,4-dicarbonyls), IEDDA allows for the introduction of sensitive functionality under mild conditions.

Mechanism & Workflow

The reaction involves an electron-deficient 1,2,4,5-tetrazine (diene) and an electron-rich dienophile (alkyne or enamine). The driving force is the irreversible extrusion of nitrogen gas (


).

Key Advantages:

  • "Click" Chemistry Characteristics: High rates, bio-orthogonality, and no catalyst required.

  • Regiocontrol: Controlled by the electronic nature of the substituents on the tetrazine and dienophile.

Visualization: The IEDDA Pathway

The following diagram illustrates the mechanistic cascade from tetrazine to the final pyridazine core.[1]

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron-Deficient Diene) Transition [4+2] Cycloaddition Intermediate Tetrazine->Transition HOMO-LUMO Interaction Dienophile Dienophile (Alkyne/Enamine) Dienophile->Transition N2_Loss - N2 (Gas) (Retro-Diels-Alder) Transition->N2_Loss Dihydro 1,4-Dihydropyridazine Transition->Dihydro Irreversible Step Product Functionalized Pyridazine Dihydro->Product DDQ or Air Oxidation Oxidation/Aromatization

Caption: Mechanistic cascade of Inverse Electron Demand Diels-Alder (IEDDA) synthesis of pyridazines.

Part 3: Functionalization of the Core

Transition Metal-Catalyzed Cross-Coupling

Halopyridazines (specifically 3,6-dichloropyridazine) are the workhorses of medicinal chemistry. The order of reactivity in


 and Pd-catalyzed coupling generally follows the position: C3/C6 > C4/C5 .

Critical Consideration: Pyridazines can bind Pd(II) species, arresting the catalytic cycle.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) to outcompete the pyridazine nitrogen.

Comparative Catalyst Systems
Reaction TypeSubstrateCatalyst/LigandBase/SolventNotes
Suzuki-Miyaura 3-chloropyridazine

/ XPhos

/ Dioxane:H2O
High turnover; tolerates steric bulk.
Stille 3,6-dichloropyridazine

CuI (co-cat) / TolueneReliable but toxic tin byproducts.
Buchwald-Hartwig 3-chloropyridazine

/ BrettPhos

/ t-BuOH
Excellent for C-N bond formation (aminopyridazines).
Negishi 3-iodopyridazine

THFBest for alkylation; requires dry conditions.
Radical C-H Functionalization (Minisci Reaction)

For late-stage functionalization (LSF) of drug candidates, the Minisci reaction is superior. It utilizes carbon-centered radicals to attack the protonated (activated) pyridazine ring.

  • Radical Source: Carboxylic acids (decarboxylative), alkyl halides, or sulfinates.

  • Selectivity: Radicals are nucleophilic; they attack the most electron-deficient position (typically ortho to the protonated nitrogen).

Part 4: Detailed Experimental Protocol

Protocol: Regioselective Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine. Objective: Synthesis of 3-aryl-6-chloropyridazine (monocoupling).

This protocol is designed to maximize mono-selectivity, preventing the formation of the bis-aryl byproduct.

Reagents & Equipment[2][3]
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution
    
  • Solvent: 1,2-Dimethoxyethane (DME)

  • Equipment: Schlenk line or microwave reactor.

Step-by-Step Methodology
  • Degassing (Crucial):

    • Dissolve 3,6-dichloropyridazine (149 mg, 1.0 mmol) and the arylboronic acid (1.05 mmol) in DME (4 mL) in a microwave vial or round-bottom flask.

    • Why: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst.

    • Action: Sparge with Argon/Nitrogen for 10 minutes or perform 3 freeze-pump-thaw cycles.

  • Catalyst Addition:

    • Add

      
       (24 mg, 0.03 mmol) and 
      
      
      
      solution (1 mL, 2.0 mmol) under a positive pressure of inert gas.
    • Why:

      
       is robust and air-stable enough for quick handling, but the reaction must remain inert. The bidentate ligand prevents catalyst poisoning by the pyridazine nitrogens.
      
  • Reaction:

    • Thermal: Heat to 85°C for 4–6 hours.

    • Microwave: 100°C for 30 minutes.

    • Monitoring: Check by LCMS. Look for the M+1 peak of the product. If bis-coupling is observed (>5%), lower the temperature or reduce boronic acid stoichiometry to 0.95 equiv.

  • Workup:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate (EtOAc) and water.[2]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: 3-aryl-6-chloropyridazines are typically moderately polar.

Part 5: Strategic Workflow Visualization

The following graph depicts the decision tree for selecting the correct synthetic route based on the desired substitution pattern.

Pyridazine_Workflow Start Target Molecule Analysis Decision Is the Ring Pre-Formed? Start->Decision No_Ring No: De Novo Synthesis Decision->No_Ring Complex Subst. Pattern Yes_Ring Yes: Scaffold Functionalization Decision->Yes_Ring Standard Scaffold IEDDA IEDDA (Boger) (Tetrazine + Alkyne) No_Ring->IEDDA High Regiocontrol Needed Condensation Classical Condensation (Hydrazine + 1,4-Diketone) No_Ring->Condensation Symmetrical/Simple Halogenated Halogenated Precursor? Yes_Ring->Halogenated Suzuki Pd-Catalyzed Coupling (Suzuki/Stille/Buchwald) Halogenated->Suzuki Yes (C-C, C-N formation) SNAr Nucleophilic Substitution (SNAr) Halogenated->SNAr Yes (O/N/S Nucleophiles) CH_Act C-H Activation (Minisci Radical) Halogenated->CH_Act No (Late Stage)

Caption: Decision matrix for selecting the optimal synthetic route for functionalized pyridazines.

References

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[3] Scope and applications. Chemical Reviews, 86(5), 781-793. Link

  • Meanwell, N. A. (2017).[4] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361.[4] Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[5][6] MedChemComm, 2(12), 1135-1161. Link

  • Lérida, A. C., et al. (2024).[7] Recent Advances in the Synthesis of Functionalized Pyridazines. Organic & Biomolecular Chemistry. Link

  • Sigma-Aldrich. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[2] Technical Library. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 6-Acetylpyridazine-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary The 6-acetylpyridazine-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike the ubiquitous phenyl or pyridine rings, the pyridazine core (1,2-diazine) off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-acetylpyridazine-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike the ubiquitous phenyl or pyridine rings, the pyridazine core (1,2-diazine) offers a unique electronic profile characterized by high water solubility, lowered LogP, and distinct hydrogen-bonding capabilities.

This application note details the strategic deployment of this bifunctional scaffold. It possesses two orthogonal reactive centers:

  • C3-Carboxylic Acid: A handle for solubilizing tails, peptidomimetics, or H-bond donor/acceptor motifs.

  • C6-Acetyl Group: A "warhead" generator capable of Claisen-Schmidt condensations (to form Michael acceptors) or heterocyclization (to form pyrazoles/thiazoles).

This guide provides validated protocols for orthogonal functionalization, ensuring the preservation of the N-N bond integrity while maximizing structural diversity.

Physicochemical Profile & Pharmacophore Mapping[1]

Before synthesis, it is critical to understand the "Diazine Advantage." The adjacent nitrogen atoms create a high dipole moment and reduce lipophilicity compared to carbon analogs.

Table 1: Comparative Scaffold Properties
PropertyPhenyl RingPyridine RingPyridazine Scaffold Impact on Drug Design
LogP (approx) 2.10.65-0.6 to -0.8 Enhances aqueous solubility; reduces metabolic clearance.
H-Bond Acceptors 012 Increases target binding affinity via water bridges.
Dipole Moment 0 D2.2 D3.9 D Stronger electrostatic interactions in polar pockets.
Metabolic Stability HighModerate (N-oxidation)High Resistant to CYP450 oxidation at ring carbons.
Pharmacophore Logic (DOT Diagram)

The following diagram illustrates the functional logic of the scaffold.

PharmacophoreMap Scaffold 6-Acetylpyridazine-3-carboxylic acid C3_Site C3-Carboxyl Site (Solubility/Linker) Scaffold->C3_Site Amide Coupling Esterification C6_Site C6-Acetyl Site (Warhead/Specificity) Scaffold->C6_Site Aldol Condensation Heterocyclization N_N_Bond 1,2-Diazine Core (LogP Reduction) Scaffold->N_N_Bond Intrinsic Property Target: Solvent Front / Lysine Residues Target: Solvent Front / Lysine Residues C3_Site->Target: Solvent Front / Lysine Residues Target: Cysteine (Michael Acceptor) / Hydrophobic Pocket Target: Cysteine (Michael Acceptor) / Hydrophobic Pocket C6_Site->Target: Cysteine (Michael Acceptor) / Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the 6-acetylpyridazine-3-carboxylic acid scaffold, highlighting the orthogonal reactivity of the C3 and C6 positions.

Synthetic Protocols

Critical Pre-requisite: While the free acid is the nominal scaffold, it is strongly recommended to use Methyl 6-acetylpyridazine-3-carboxylate (the methyl ester) as the starting material for C6 modifications. The free acid is zwitterionic and difficult to extract from aqueous layers during the workup of condensation reactions.

Protocol A: C6-Functionalization (Claisen-Schmidt Condensation)

Objective: Synthesis of a Pyridazine-Chalcone Hybrid (Potential Kinase/Tubulin Inhibitor). Mechanism: Base-catalyzed aldol condensation between the C6-acetyl group and an aromatic aldehyde.

Materials:
  • Scaffold: Methyl 6-acetylpyridazine-3-carboxylate (1.0 eq)

  • Reagent: Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.1 eq)

  • Base: Lithium Hydroxide (LiOH) or Piperidine (catalytic)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 mmol of Methyl 6-acetylpyridazine-3-carboxylate in 5 mL of anhydrous MeOH.

  • Activation: Add the aromatic aldehyde (1.1 mmol).

  • Catalysis:

    • Method A (Mild): Add 2-3 drops of piperidine and reflux at 65°C for 4-6 hours.

    • Method B (Aggressive - Simultaneous Hydrolysis): Add aq. LiOH (2.5 eq) dropwise at 0°C, then warm to RT. Note: This will hydrolyze the ester to the acid while forming the chalcone.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product will appear as a bright yellow/orange spot (extended conjugation).

  • Workup (If using Method A): Cool to 0°C. The chalcone often precipitates. Filter and wash with cold MeOH.

  • Workup (If using Method B): Acidify carefully with 1N HCl to pH 3-4. The carboxylic acid-chalcone hybrid will precipitate. Filter and dry under vacuum.

Validation Check:

  • 1H NMR: Look for the trans-alkene doublets (J = 15–16 Hz) in the 7.5–8.0 ppm region.

  • Color: The product must be yellow/orange. If colorless, condensation failed.

Protocol B: C3-Functionalization (Amide Coupling)

Objective: Attachment of a solubilizing amine or pharmacophore. Context: This step is usually performed after C6 modification to prevent side reactions, or using the methyl ester which is then hydrolyzed.

Materials:
  • Substrate: 6-Acetylpyridazine-3-carboxylic acid (or derivative)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Amine Partner: e.g., Morpholine or a primary amine (1.1 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:
  • Activation: Dissolve the carboxylic acid derivative (1.0 mmol) in dry DMF (3 mL) under Nitrogen.

  • Deprotonation: Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Agent Addition: Add HATU (1.2 mmol). The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 mmol). Stir at RT for 2-12 hours.

  • Quenching: Dilute with EtOAc (20 mL) and wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x).

    • Troubleshooting: If the product is highly polar (due to the pyridazine ring), avoid aqueous wash. Instead, evaporate DMF and purify directly via Reverse-Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).

Synthetic Workflow Diagram

The following diagram visualizes the decision tree for synthesizing a library of compounds using this scaffold.

SynthesisWorkflow Start Methyl 6-acetylpyridazine- 3-carboxylate Path_A Path A: C6 First (Condensation) Start->Path_A Ar-CHO / Base Path_B Path B: C3 First (Hydrolysis -> Amide) Start->Path_B 1. LiOH 2. Amine/HATU Chalcone Intermediate: Pyridazine Chalcone Ester Path_A->Chalcone Amide Intermediate: 6-Acetyl-3-carboxamide Path_B->Amide Final_A Final Product A: Kinase Inhibitor Mode (Rigid/Planar) Chalcone->Final_A 1. Hydrolysis 2. Amidation Final_B Final Product B: Soluble Linker Mode (Flexible) Amide->Final_B Ar-CHO / Base

Figure 2: Divergent synthetic pathways allowing for flexible library generation. Path A is preferred for generating planar, conjugated systems early in the synthesis.

Troubleshooting & Optimization

Issue: Low Yield in Claisen-Schmidt Condensation
  • Cause: The pyridazine ring is electron-deficient, making the acetyl enolate stable but also making the ring susceptible to nucleophilic attack by strong bases (e.g., NaOH at high temps).

  • Solution: Switch to Piperidine/Acetic Acid buffer in refluxing ethanol, or use Barium Hydroxide (Ba(OH)2) as a milder solid-phase catalyst.

Issue: Haloform Reaction
  • Caution: Do not use hypohalites (NaOCl/NaOBr) with this scaffold. The 6-acetyl group will undergo the Haloform reaction, cleaving the acetyl group entirely to form pyridazine-3,6-dicarboxylic acid.

Issue: Solubility in Workup
  • Observation: The free acid product stays in the aqueous phase.

  • Protocol Adjustment: Do not extract. Lyophilize the aqueous reaction mixture and purify via Prep-HPLC using a volatile buffer (0.1% Formic Acid).

References

  • Wermuth, C. G. (2011).[1] "Are pyridazines privileged structures?" MedChemComm, 2(10), 935-941.

    • Significance: Establishes the bioisosteric value of pyridazine over phenyl rings.[1]

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4][5][6][7][8] Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[6] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.

    • Significance: Demonstrates the biological activity of 6-substituted pyridazines.[3][9]

  • Butnariu, R., et al. (2024). "Recent contributions of pyridazine as a privileged scaffold of anticancer agents."[6][7] Bioorganic & Medicinal Chemistry, 111, 117847.[7]

    • Significance: Reviews recent kinase inhibitor applic
  • Kodama, T., et al. (2021).[8] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Journal of Organic Chemistry, 86(13), 8926-8932.

    • Significance: Provides alternative synthetic routes for constructing the pyridazine core.[10]

  • Livermore, D. G., et al. (2019). "Pyridazine heterocycles in molecular recognition and drug discovery." Expert Opinion on Drug Discovery, 14(8).

    • Significance: Detailed analysis of LogP and solubility modul

Sources

Application

6-Acetylpyridazine-3-carboxylic acid as a building block for medicinal chemistry

Executive Summary: The Bifunctional Linchpin In the landscape of privileged scaffolds, the pyridazine ring stands out for its high dipole moment, capacity for - stacking, and dual hydrogen-bonding potential. 6-Acetylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Linchpin

In the landscape of privileged scaffolds, the pyridazine ring stands out for its high dipole moment, capacity for


-

stacking, and dual hydrogen-bonding potential. 6-Acetylpyridazine-3-carboxylic acid represents a high-value "linchpin" scaffold. It offers two distinct, orthogonal handles for diversification:
  • The C3-Carboxyl Group: A handle for installing solubilizing tails or peptidomimetic chains via amide coupling.

  • The C6-Acetyl Group: A reactive electrophile for condensation reactions (Claisen-Schmidt) to generate heterocycles (pyrazoles, isoxazoles) or for asymmetric reduction to chiral linkers.

This guide details the synthesis, reactivity, and application of this building block, specifically focusing on its utility in constructing p38 MAP kinase inhibitors and bicyclic heteroaromatics .

Chemical Reactivity Profile

The pyridazine core is electron-deficient (


-deficient), making the ring carbons susceptible to nucleophilic attack, particularly at C4/C5, and radical attack. However, the 3,6-substitution pattern of this building block stabilizes the ring against unwanted nucleophilic substitution, directing reactivity to the exocyclic functional groups.
Functional GroupReactivity ModePrimary ApplicationKey Reagents
C3-Carboxylic Acid Nucleophilic Acyl SubstitutionAmide Coupling (Linker/Tail attachment)HATU, T3P, SOCl

C6-Acetyl Aldol/Claisen CondensationHeterocycle formation (Pyrazoles, Chalcones)Ar-CHO/NaOH, DMF-DMA
C6-Acetyl Asymmetric ReductionChiral Alcohol Synthesis (Scaffold hopping)Ru-BINAP, NaBH

Pyridazine Ring Homolytic SubstitutionC4/C5 Functionalization (Minisci)R-COOH, AgNO

, (NH

)

S

O

Synthesis of the Building Block

While custom synthesis houses may supply this compound, in-house preparation is often required for scale-up. We recommend Method A for high-purity medicinal chemistry campaigns and Method B for rapid, lower-cost access.

Method A: Palladium-Catalyzed Coupling (High Fidelity)

Best for: Gram-scale synthesis requiring high purity.

Precursor: Methyl 6-chloropyridazine-3-carboxylate.

  • Stille Coupling: React methyl 6-chloropyridazine-3-carboxylate with tributyl(1-ethoxyvinyl)tin (1.1 eq) using Pd(PPh

    
    )
    
    
    
    (5 mol%) in toluene at reflux for 16 h.
  • Hydrolysis: Treat the intermediate vinyl ether with 1N HCl/THF to reveal the ketone, followed by LiOH saponification of the ester.

  • Yield: Typically 75-85% over two steps.

Method B: Minisci Radical Acylation (Direct Route)

Best for: Rapid functionalization of pyridazine-3-carboxylic acid.

Precursor: Pyridazine-3-carboxylic acid.

  • Reagents: Pyridazine-3-carboxylic acid (1 eq), Pyruvic acid (5 eq), AgNO

    
     (0.2 eq), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (1.5 eq).
  • Conditions: Dissolve substrate in 10% H

    
    SO
    
    
    
    /DCM biphasic system. Add oxidant dropwise at 40°C.
  • Mechanism: Generation of acetyl radical from pyruvate decarboxylation, which attacks the electron-deficient C6 position.

  • Note: Requires careful chromatography to separate C4/C5 isomers if regioselectivity is low (though C6 is electronically favored due to protonation).

Application Protocol: Synthesis of a p38 MAPK Inhibitor Analog

This protocol demonstrates the use of 6-acetylpyridazine-3-carboxylic acid to construct a pyrazolyl-pyridazine core, a motif common in kinase inhibitors (e.g., related to VX-745 or similar scaffolds).

Phase 1: The "Tail" Attachment (Amide Coupling)

Objective: Install a morpholine solubilizing group early to improve handling.

Step-by-Step:

  • Activation: Suspend 6-acetylpyridazine-3-carboxylic acid (1.0 g, 6.0 mmol) in DMF (10 mL). Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 10 min at RT (solution turns clear/yellow).

  • Coupling: Add 4-aminomorpholine (1.1 eq). Stir for 4 h.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Checkpoint: LC-MS should show [M+H]

    
     ~ 251.
    
Phase 2: The "Warhead" Construction (Claisen-Schmidt & Cyclization)

Objective: Convert the acetyl group into a bioactive pyrazole moiety.

Step-by-Step:

  • Condensation: Dissolve the amide from Phase 1 (1.0 eq) and 2,6-dichlorobenzaldehyde (1.1 eq) in MeOH (0.5 M).

  • Base Addition: Add aqueous NaOH (10%, 0.5 eq) dropwise at 0°C. Warm to RT and stir for 12 h.

    • Observation: Precipitation of the enone (chalcone) intermediate typically occurs.

  • Cyclization: Add hydrazine hydrate (3.0 eq) directly to the reaction mixture. Heat to reflux for 4 h.

  • Isolation: Cool to RT. The pyrazole product often precipitates. Filter and wash with cold EtOH.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH).

Visualizing the Workflow

The following diagram illustrates the strategic logic of using this building block, moving from the raw material to a complex drug candidate.

G cluster_legend Reaction Type Start 6-Acetylpyridazine- 3-carboxylic Acid Amide Amide Intermediate (Solubilizing Tail) Start->Amide HATU, DIPEA R-NH2 (Tail) Chiral Chiral Alcohol (Scaffold Hopping) Start->Chiral Ru-BINAP, H2 (Asym. Reduction) Chalcone Chalcone / Enone (Electrophilic Linker) Amide->Chalcone Ar-CHO, NaOH (Claisen-Schmidt) Final Pyrazolyl-Pyridazine (Kinase Inhibitor) Chalcone->Final Hydrazine, Reflux (Cyclization) Coupling Coupling Condensation Condensation Cyclization Cyclization

Caption: Figure 1. Divergent synthesis workflow starting from 6-acetylpyridazine-3-carboxylic acid, highlighting the "Tail-First" strategy for kinase inhibitor synthesis.

Troubleshooting & Stability

IssueProbable CauseSolution
Low Yield in Condensation Enolate self-condensation or Cannizzaro reaction of aldehyde.Use LiOH instead of NaOH (milder). Ensure aldehyde is in excess. Keep temperature < 0°C during base addition.
Decarboxylation Thermal instability of the free acid at high temp.Perform amide coupling before high-temperature cyclization steps. Store the building block at 4°C.
Incomplete Cyclization Steric hindrance in the hydrazine step.Switch solvent to n-butanol or acetic acid to increase reflux temperature.
Poor Solubility Pyridazine stacking.Use DMF/DCM mixtures for reactions. For purification, add 1% NH

OH to the MeOH/DCM eluent.

References

  • Pyridazine Scaffold in Drug Discovery: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextualizes pyridazines as bioisosteres for phenyl rings).
  • Minisci Reaction on Pyridazines: Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med. Chem. Commun., 2, 1135-1161. Link

  • Claisen-Schmidt on Heterocycles: Powers, D. G., et al. (1998). "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron, 54(16), 4085-4096. Link

  • Kinase Inhibitor Synthesis: Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorg. Med. Chem. Lett., 10(17), 2047-2050. (Describes the pyrazole-urea motifs relevant to this scaffold). Link

  • Asymmetric Reduction of Acetyl Pyridines/Pyridazines: Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Heteroaromatic Ketones." J. Am. Chem. Soc., 122(27), 6510–6511. Link

Method

Application Notes and Protocols: High-Throughput Screening Assays for 6-Acetylpyridazine-3-carboxylic Acid Derivatives

Introduction The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[1] Derivatives of pyridazine have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[1] Derivatives of pyridazine have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, the 6-Acetylpyridazine-3-carboxylic acid backbone presents a versatile template for the generation of diverse chemical libraries. The inherent properties of the pyridazine ring, such as its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, make it a compelling starting point for the discovery of novel therapeutics.[1]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules with desired biological activity.[3] This document provides a comprehensive guide to designing and implementing robust HTS assays tailored for the identification and characterization of bioactive 6-Acetylpyridazine-3-carboxylic acid derivatives. We will explore a range of assay formats, from biochemical to cell-based, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Importance of Assay Selection

The choice of an HTS assay is a critical decision that profoundly influences the outcome of a screening campaign. The optimal assay format depends on the biological question being addressed, the nature of the molecular target, and the desired throughput. A well-designed assay should be sensitive, reproducible, and scalable to an automated platform.[3][4]

Here, we present three distinct, yet complementary, HTS methodologies that are particularly well-suited for screening libraries of 6-Acetylpyridazine-3-carboxylic acid derivatives:

  • Fluorescence Polarization (FP) Assays: Ideal for monitoring binding events, such as inhibitor binding to a target protein.[5][6]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A versatile, bead-based technology for detecting and quantifying biomolecular interactions.[7][8]

  • Cell-Based Reporter Gene Assays: To assess the functional consequences of target modulation within a cellular context.[9][10]

The following sections will provide detailed protocols and the underlying scientific principles for each of these powerful screening platforms.

I. Fluorescence Polarization (FP) Assay for Target Binding

A. Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique used to monitor the binding of a small, fluorescently labeled molecule (tracer) to a larger binding partner, such as a protein.[5] When a fluorescent molecule is excited with polarized light, it emits partially depolarized light due to its rotational diffusion (tumbling) in solution. Smaller molecules tumble more rapidly, leading to greater depolarization, while larger molecules tumble more slowly, resulting in a higher degree of polarization.

In a competitive FP assay, a fluorescently labeled ligand (tracer) is bound to its target protein, resulting in a high FP signal. When a test compound from the library displaces the tracer from the binding site, the unbound tracer tumbles more rapidly, causing a decrease in the FP signal. This change in polarization is directly proportional to the binding affinity of the test compound.

B. Experimental Workflow

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Target Protein, and Fluorescent Tracer dispense_compounds Dispense Compounds (e.g., 10 µM final concentration) compound_prep Prepare 6-Acetylpyridazine- 3-carboxylic Acid Derivative Library compound_prep->dispense_compounds add_protein_tracer Add Target Protein/ Tracer Pre-mix dispense_compounds->add_protein_tracer Automated Liquid Handler incubate Incubate at Room Temperature add_protein_tracer->incubate read_fp Read Fluorescence Polarization Signal incubate->read_fp FP-capable Plate Reader analyze_data Calculate Z' and Identify Hits read_fp->analyze_data

Caption: Fluorescence Polarization Assay Workflow.

C. Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

  • Target Protein: Prepare a stock solution of the purified target protein in Assay Buffer. The final concentration will need to be optimized for the specific assay.

  • Fluorescent Tracer: Synthesize a fluorescently labeled version of a known ligand for the target protein. Alternatively, a commercially available tracer can be used. Prepare a stock solution in DMSO.

  • Compound Library: Prepare a stock plate of the 6-Acetylpyridazine-3-carboxylic acid derivatives in 100% DMSO. A typical screening concentration is 10 µM.[11]

2. Assay Procedure (384-well format):

  • Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the wells of a black, low-volume 384-well microplate.

  • Prepare a pre-mix of the target protein and fluorescent tracer in Assay Buffer. The optimal concentrations of each should be determined empirically during assay development.

  • Add 10 µL of the protein/tracer pre-mix to each well of the assay plate.

  • Include appropriate controls:

    • Negative Control (High FP): Wells containing protein, tracer, and DMSO (no compound).

    • Positive Control (Low FP): Wells containing tracer and DMSO (no protein).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.[12]

3. Data Analysis:

  • Calculate the Z' factor to assess the quality and robustness of the assay. A Z' factor greater than 0.5 is considered excellent for HTS.[11][12]

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Identify "hits" as compounds that cause a statistically significant decrease in the FP signal compared to the negative control.

D. Key Considerations for FP Assays
  • Tracer Selection: The tracer should have a high affinity for the target protein and a significant change in polarization upon binding.

  • Compound Interference: Some compounds may be inherently fluorescent or may quench the fluorescence of the tracer, leading to false positives or false negatives. Counter-screens are essential to identify and eliminate these artifacts.[13]

  • DMSO Tolerance: Ensure the assay is tolerant to the final concentration of DMSO used to deliver the compounds. Most FP assays have good tolerance up to 1-2% DMSO.[12][14]

II. AlphaLISA® Assay for Protein-Protein Interactions

A. Principle of the Assay

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly suited for studying protein-protein interactions (PPIs) in a high-throughput format.[7][8] The technology utilizes two types of beads: Donor beads and Acceptor beads.

When a biological interaction brings the Donor and Acceptor beads into close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen molecules. These singlet oxygen molecules travel to the nearby Acceptor bead, triggering a chemiluminescent reaction that results in light emission at 615 nm. If a test compound disrupts the PPI, the beads are no longer in proximity, and the AlphaLISA signal is reduced.

B. Experimental Workflow

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Biotinylated Protein A, Antibody-conjugated Acceptor Beads dispense_compounds Dispense Compounds compound_prep Prepare 6-Acetylpyridazine- 3-carboxylic Acid Derivative Library compound_prep->dispense_compounds add_protein_A Add Biotinylated Protein A dispense_compounds->add_protein_A add_protein_B Add Protein B add_protein_A->add_protein_B incubate1 Incubate add_protein_B->incubate1 add_beads Add Streptavidin-Donor and Antibody-Acceptor Beads incubate1->add_beads incubate2 Incubate in the Dark add_beads->incubate2 read_alpha Read AlphaLISA Signal incubate2->read_alpha Alpha-enabled Plate Reader analyze_data Identify PPI Inhibitors read_alpha->analyze_data

Caption: AlphaLISA® Assay Workflow for PPIs.

C. Detailed Protocol

1. Reagent Preparation:

  • AlphaLISA Buffer: Use a buffer recommended by the manufacturer (e.g., PerkinElmer).

  • Biotinylated Protein A: Prepare a stock solution of biotinylated Protein A in AlphaLISA Buffer.

  • Protein B: Prepare a stock solution of Protein B (the interacting partner of Protein A) in AlphaLISA Buffer.

  • Streptavidin-Donor Beads: Reconstitute as per the manufacturer's instructions.

  • Antibody-conjugated Acceptor Beads: Use an antibody specific to Protein B conjugated to Acceptor beads. Reconstitute as per the manufacturer's instructions.

  • Compound Library: Prepare a stock plate of the 6-Acetylpyridazine-3-carboxylic acid derivatives in 100% DMSO.

2. Assay Procedure (384-well format):

  • Dispense 50 nL of each compound into the wells of a white, 384-well microplate.

  • Add 5 µL of biotinylated Protein A to each well.

  • Add 5 µL of Protein B to each well.

  • Incubate for 60 minutes at room temperature.

  • Prepare a mixture of Streptavidin-Donor beads and antibody-conjugated Acceptor beads in AlphaLISA Buffer.

  • Add 10 µL of the bead mixture to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

3. Data Analysis:

  • Calculate the signal-to-background ratio to assess assay performance.

  • Identify hits as compounds that cause a dose-dependent decrease in the AlphaLISA signal.

  • Perform counter-screens to eliminate compounds that interfere with the AlphaLISA chemistry.[15]

D. Advantages of AlphaLISA®
  • Homogeneous Format: No wash steps are required, making it highly amenable to automation.[8]

  • High Sensitivity: The signal amplification cascade provides high sensitivity and a large dynamic range.[8]

  • Versatility: Can be adapted to study a wide range of biomolecular interactions, including protein-protein, protein-nucleic acid, and protein-small molecule interactions.[7][8]

III. Cell-Based Reporter Gene Assays

A. Principle of the Assay

Cell-based reporter gene assays are essential for understanding the cellular impact of a compound and its mechanism of action.[9] These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific transcriptional response element. When a signaling pathway is activated or inhibited, it leads to a change in the expression of the reporter gene, which can be quantified by measuring the activity of the reporter protein.[16][17]

For screening 6-Acetylpyridazine-3-carboxylic acid derivatives, a reporter cell line can be engineered to respond to the modulation of a target of interest. For example, if the target is a kinase involved in the NF-κB signaling pathway, a reporter construct containing an NF-κB response element driving luciferase expression can be used.

B. Experimental Workflow

Reporter_Assay_Workflow cluster_prep Cell Culture & Plating cluster_assay Compound Treatment & Stimulation cluster_readout Lysis & Signal Detection cell_culture Culture Reporter Cell Line plate_cells Plate Cells in 384-well Plates cell_culture->plate_cells add_compounds Add 6-Acetylpyridazine- 3-carboxylic Acid Derivatives plate_cells->add_compounds incubate1 Incubate add_compounds->incubate1 stimulate_cells Stimulate Pathway (if necessary) incubate1->stimulate_cells incubate2 Incubate stimulate_cells->incubate2 lyse_cells Lyse Cells and Add Reporter Substrate incubate2->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence Luminometer analyze_data Identify Pathway Modulators read_luminescence->analyze_data

Sources

Application

Application Notes and Protocols for the Synthesis of 6-Acetylpyridazine-3-carboxamide Derivatives

Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] The incorporation of the pyridazine core into drug candidates can enhance their pharmacological profiles, improve solubility, and modulate their interaction with biological targets.[4]

The target molecule, 6-acetylpyridazine-3-carboxamide, and its derivatives are of significant interest due to the presence of two key functional groups: an acetyl moiety and a carboxamide group. The acetyl group can participate in key hydrogen bonding interactions with protein targets, while the carboxamide functionality is a common feature in many established drugs, contributing to their binding affinity and pharmacokinetic properties. This application note provides a comprehensive guide for the synthesis of 6-acetylpyridazine-3-carboxamide, outlining a robust and versatile synthetic strategy amenable to the generation of a diverse library of derivatives for drug discovery programs.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of 6-acetylpyridazine-3-carboxamide is best approached through a multi-step sequence that allows for the controlled introduction of the required functional groups. A retrosynthetic analysis suggests a strategy starting from a readily available substituted pyridazine. A plausible and efficient synthetic route involves the initial construction of a pyridazine ring with appropriate handles for subsequent functionalization. The proposed forward synthesis is outlined below:

Synthetic Pathway A 6-Chloro-3-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidation C 6-Chloropyridazine-3-carboxamide B->C Amidation D 6-Acetylpyridazine-3-carboxamide (Target) C->D Cross-Coupling & Hydrolysis

Caption: Proposed synthetic pathway for 6-acetylpyridazine-3-carboxamide.

This strategy begins with the oxidation of commercially available 6-chloro-3-methylpyridazine to the corresponding carboxylic acid. The carboxylic acid is then converted to the primary carboxamide. Finally, the acetyl group is introduced at the 6-position via a palladium-catalyzed cross-coupling reaction, replacing the chloro substituent. This modular approach allows for the potential introduction of diversity at various stages of the synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This protocol is adapted from the methodology described in patent CN101508676B, which details the oxidation of a methyl group on the pyridazine ring.[2]

Reaction Scheme:

[6-Chloropyridazine-3-carboxylic acid] --(HATU, DIPEA, NH4Cl)--> [6-Chloropyridazine-3-carboxamide]

[6-Chloropyridazine-3-carboxamide] + [Tributyl(1-ethoxyvinyl)stannane] --(Pd(PPh3)4)--> [Intermediate] --(HCl)--> [6-Acetylpyridazine-3-carboxamide]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the Acetyl Group in 6-Acetylpyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Value of 6-Acetylpyridazine-3-carboxylic Acid in Medicinal Chemistry The p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 6-Acetylpyridazine-3-carboxylic Acid in Medicinal Chemistry

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The compound 6-acetylpyridazine-3-carboxylic acid represents a particularly valuable starting material for the synthesis of novel drug candidates. Its bifunctional nature, featuring a reactive acetyl group and a carboxylic acid, allows for diverse and targeted chemical modifications. The acetyl group, in particular, serves as a versatile handle for introducing a variety of pharmacophoric motifs, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides a detailed exploration of various chemical transformations to selectively functionalize the acetyl group of 6-acetylpyridazine-3-carboxylic acid. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the experimental design. This document is intended to empower researchers to unlock the synthetic potential of this versatile building block.

Protecting Group Strategy: A Prerequisite for Selective Acetyl Group Functionalization

The presence of the carboxylic acid functionality in 6-acetylpyridazine-3-carboxylic acid can interfere with many reactions intended for the acetyl group. Therefore, a prudent synthetic strategy often begins with the protection of the carboxylic acid. Esterification is a common and effective method for this purpose.

Protocol 1: Esterification of 6-Acetylpyridazine-3-carboxylic Acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, which is generally stable under the conditions used for subsequent acetyl group modifications.

Rationale: The conversion to a methyl ester is a straightforward and high-yielding reaction. The resulting ester is less acidic and nucleophilic than the carboxylic acid, preventing unwanted side reactions. Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a mild and efficient method for esterification.[6][7][8]

Materials:

  • 6-Acetylpyridazine-3-carboxylic acid

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-acetylpyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add anhydrous methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 6-acetylpyridazine-3-carboxylate.

Visualization of Workflow:

Esterification Start 6-Acetylpyridazine-3-carboxylic acid Reagents MeOH, DCC, DMAP in DCM Reaction Esterification (0 °C to RT, 12-16h) Start->Reaction Reagents->Reaction Workup Filtration, Washing, Drying, Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 6-acetylpyridazine-3-carboxylate Purification->Product

Caption: Workflow for the esterification of 6-acetylpyridazine-3-carboxylic acid.

Functionalization of the Acetyl Group: Key Transformations and Protocols

With the carboxylic acid group protected as its methyl ester, a range of selective transformations can be performed on the acetyl group.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[9][10][11][12][13][14] This reaction allows for the extension of the acetyl group, leading to the formation of α,β-unsaturated systems which are valuable intermediates in drug discovery.

Rationale: This reaction introduces a new functionalized side chain at the acetyl position, which can be further modified. The use of a mild base like piperidine or an amino acid catalyst minimizes side reactions.[9][15]

Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes

Materials:

  • Methyl 6-acetylpyridazine-3-carboxylate

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Malononitrile or Ethyl cyanoacetate

  • Piperidine or Glycine (as catalyst)

  • Ethanol or Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 6-acetylpyridazine-3-carboxylate (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol, add malononitrile (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization of Knoevenagel Condensation:

Knoevenagel Start Methyl 6-acetylpyridazine- 3-carboxylate Reagents Ar-CHO, Malononitrile, Piperidine in EtOH Reaction Knoevenagel Condensation (Reflux, 4-6h) Start->Reaction Reagents->Reaction Product α,β-Unsaturated Product Reaction->Product

Caption: Knoevenagel condensation of the acetyl group.

Synthesis of Pyridazine-Containing Chalcones

Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds.[1][3] The Claisen-Schmidt condensation of methyl 6-acetylpyridazine-3-carboxylate with an aromatic aldehyde provides a direct route to these valuable scaffolds.

Rationale: The synthesis of chalcones introduces a diaryl propenone system, a well-known pharmacophore. The reaction is typically base-catalyzed and proceeds readily at room temperature.[1]

Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • Methyl 6-acetylpyridazine-3-carboxylate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (10% aqueous solution)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Water

  • Filter paper

Procedure:

  • Dissolve methyl 6-acetylpyridazine-3-carboxylate (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 10% aqueous sodium hydroxide solution dropwise with stirring.

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with 1 M HCl to pH 5-6.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Visualization of Chalcone Synthesis:

Chalcone_Synthesis Start Methyl 6-acetylpyridazine- 3-carboxylate Reagents Ar-CHO, NaOH in EtOH Reaction Claisen-Schmidt Condensation (RT, 2-4h) Start->Reaction Reagents->Reaction Product Pyridazine-based Chalcone Reaction->Product

Caption: Synthesis of pyridazine-based chalcones.

Mannich Reaction for Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group adjacent to a carbonyl.[13][16][17] This reaction is highly valuable for synthesizing compounds with potential biological activity, as the amino group can be further functionalized.

Rationale: The introduction of an amino group can significantly alter the physicochemical properties of the parent molecule, often leading to improved solubility and biological activity. The reaction proceeds via an in-situ generated iminium ion.[16]

Protocol 4: Mannich Reaction of the Acetyl Group

Materials:

  • Methyl 6-acetylpyridazine-3-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, piperidine)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution (10%)

  • Diethyl ether

Procedure:

  • To a solution of methyl 6-acetylpyridazine-3-carboxylate (1.0 eq) in ethanol, add the secondary amine (1.1 eq) and formaldehyde solution (1.2 eq).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with 10% sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Visualization of Mannich Reaction:

Mannich_Reaction Start Methyl 6-acetylpyridazine- 3-carboxylate Reagents Formaldehyde, R₂NH, HCl in EtOH Reaction Mannich Reaction (Reflux, 6-8h) Start->Reaction Reagents->Reaction Product Mannich Base Reaction->Product Willgerodt_Kindler Start Methyl 6-acetylpyridazine- 3-carboxylate Reagents Sulfur, Morpholine in Pyridine Reaction1 Willgerodt-Kindler Reaction (Reflux, 8-12h) Start->Reaction1 Reagents->Reaction1 Intermediate Thioamide Intermediate Reaction1->Intermediate Reaction2 Hydrolysis (NaOH, Reflux) Intermediate->Reaction2 Product Carboxylic Acid Amide Reaction2->Product

Caption: Two-step synthesis of amides via the Willgerodt-Kindler reaction.

α-Halogenation of the Acetyl Group

The α-hydrogens of the acetyl group are acidic and can be substituted with halogens under appropriate conditions. [12][18][19]The resulting α-halo ketones are versatile intermediates for further nucleophilic substitution reactions.

Rationale: Introduction of a halogen at the α-position provides a reactive site for the introduction of various nucleophiles, such as amines, azides, or thiols, allowing for a wide range of further derivatization. Acid-catalyzed halogenation is generally preferred to avoid polyhalogenation. [18] Protocol 6: α-Bromination of the Acetyl Group

Materials:

  • Methyl 6-acetylpyridazine-3-carboxylate

  • Bromine

  • Acetic acid

  • Sodium thiosulfate solution (10%)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve methyl 6-acetylpyridazine-3-carboxylate (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at room temperature with stirring.

  • Stir the reaction for 2-4 hours, or until the bromine color disappears.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and quench any remaining bromine with 10% sodium thiosulfate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the α-bromo ketone.

Visualization of α-Halogenation:

Halogenation Start Methyl 6-acetylpyridazine- 3-carboxylate Reagents Br₂ in Acetic Acid Reaction α-Bromination (RT, 2-4h) Start->Reaction Reagents->Reaction Product α-Bromo Ketone Reaction->Product

Caption: α-Bromination of the acetyl group.

Reduction of the Acetyl Group

The acetyl group can be selectively reduced to a secondary alcohol, providing another point for derivatization or for modulating the molecule's properties.

Rationale: The reduction of the ketone to an alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and can be further functionalized (e.g., etherification, esterification). Sodium borohydride is a mild reducing agent that typically does not affect the ester group. [20][21][22][23] Protocol 7: Reduction to a Secondary Alcohol

Materials:

  • Methyl 6-acetylpyridazine-3-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve methyl 6-acetylpyridazine-3-carboxylate (1.0 eq) in methanol and cool the solution to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl to pH ~5.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Acetyl Group Reduction:

Reduction Start Methyl 6-acetylpyridazine- 3-carboxylate Reagents NaBH₄ in MeOH Reaction Reduction (0 °C to RT, 2-3h) Start->Reaction Reagents->Reaction Product Secondary Alcohol Reaction->Product

Caption: Reduction of the acetyl group to a secondary alcohol.

Deprotection of the Carboxylic Acid

After the desired functionalization of the acetyl group, the methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, depending on the stability of the newly introduced functional group.

Protocol 8: Saponification of the Methyl Ester

Rationale: Basic hydrolysis (saponification) is a common and effective method for deprotecting methyl esters.

Materials:

  • Functionalized methyl 6-acetylpyridazine-3-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (2-3 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution with 1 M HCl to pH 2-3 to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Conclusion

6-Acetylpyridazine-3-carboxylic acid is a highly versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The strategic functionalization of its acetyl group, often following protection of the carboxylic acid, opens up a vast chemical space for exploration. The protocols and rationales provided in this guide are intended to serve as a foundation for researchers to design and execute their own synthetic strategies, ultimately contributing to the advancement of medicinal chemistry.

References

  • Design, synthesis and biological activity of chalcone derivatives containing pyridazine. Arabian Journal of Chemistry.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
  • SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYL
  • Synthesis of Some Pyridazine Based Pyrazolines. Asian Journal of Chemistry.
  • The Willgerodt Reaction. Organic Reactions.
  • asian journal of chemistry. asian journal of chemistry.
  • Willgerodt rearrangement. Wikipedia.
  • Willgerodt-Kindler Reaction. SynArchive.
  • Willgerodt-Kindler Reaction. Organic Chemistry Portal.
  • Knoevenagel Condens
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Knoevenagel Condens
  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. BEC-UAC.
  • Mannich Reaction. Alfa Chemistry.
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • Alpha-halogenation of carboxylic acids. quimicaorganica.org.
  • Synthetic applications of biologically important Mannich bases: An updated review. Journal of Applied Pharmaceutical Science.
  • Alpha Halogen
  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Mannich Reaction. Organic Chemistry Portal.
  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl Ethyl Fumar
  • Preliminary discovery of selective reduction of carboxylic acid to aldehyde using HBpin and proposed mechanism.
  • Alpha Halogenation of Carboxylic Acids. Chemistry Steps.
  • and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. PMC.
  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chrom
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane C
  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in w
  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Deriv
  • Carboxyl Reactivity. MSU chemistry.
  • A Safer Reduction of Carboxylic Acids with Titanium C
  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
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  • Article. Semantic Scholar.
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.

Sources

Application

use of 6-Acetylpyridazine-3-carboxylic acid in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 6-Acetylpyridazine-3-carboxylic Acid in Next-Generation Tyk2/JAK Inhibitor Synthesis Executive Summary The scaffold 6-Acetylpyridazine-3-carboxylic acid (CAS: 2418642-01-8) has...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Acetylpyridazine-3-carboxylic Acid in Next-Generation Tyk2/JAK Inhibitor Synthesis

Executive Summary

The scaffold 6-Acetylpyridazine-3-carboxylic acid (CAS: 2418642-01-8) has emerged as a high-value intermediate in the synthesis of allosteric Tyrosine Kinase 2 (Tyk2) inhibitors. Unlike ATP-competitive inhibitors that target the conserved JH1 domain (leading to off-target effects on JAK1/2/3), recent therapeutic strategies focus on the JH2 pseudokinase domain . This application note details the use of 6-Acetylpyridazine-3-carboxylic acid as a divergent precursor for generating chiral 1-hydroxyethyl and 1-aminoethyl pyridazine derivatives—pharmacophores essential for high-affinity binding in the JH2 allosteric pocket.

Scientific Rationale & Mechanism

The Pyridazine Scaffold in Kinase Inhibition

Pyridazine-3-carboxamides are privileged structures in medicinal chemistry due to their ability to form critical hydrogen bonds within the kinase hinge region or allosteric pockets.

  • JH2 Domain Targeting: In Tyk2 inhibitors (e.g., analogs of Deucravacitinib), the pyridazine ring acts as a central connector. The 3-carboxamide moiety typically extends towards the solvent interface or interacts with specific residues (e.g., Val/Ala) in the JH2 domain.

  • The Role of the 6-Acetyl Group: The 6-acetyl substituent is not merely a structural appendage; it serves as a stereochemical anchor . The carbonyl group allows for the precise installation of a chiral center (via asymmetric reduction) or a heterocycle (via cyclization), enabling the molecule to navigate the narrow hydrophobic clefts characteristic of the JH2 domain.

Divergent Synthetic Pathways

The utility of 6-Acetylpyridazine-3-carboxylic acid lies in its orthogonality. The carboxylic acid can be coupled to amines to establish the "tail" region, while the acetyl group remains protected or is selectively modified later to fine-tune physicochemical properties (logD, metabolic stability).

Experimental Workflows & Protocols

Workflow A: Synthesis of Chiral Tyk2 Inhibitors (The "Reduction" Route)

This protocol describes the conversion of the 6-acetyl group into a chiral 1-hydroxyethyl moiety, a common motif for enhancing potency and selectivity.

Step 1: Amide Coupling (Tail Installation)

  • Objective: Attach the primary amine (R-NH2) to the carboxylic acid.

  • Reagents: HATU or T3P (Propylphosphonic anhydride), DIPEA, DMF.

  • Rationale: T3P is preferred for pyridazine acids to minimize decarboxylation or side reactions common with carbodiimides.

Protocol:

  • Dissolve 6-Acetylpyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) followed by the amine partner (1.1 eq).

  • Cool to 0°C. Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Stir at RT for 4 hours. Monitor by LC-MS (Target mass M+H).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and brine. Dry over Na2SO4.[1]

Step 2: Asymmetric Transfer Hydrogenation (The Critical Step)

  • Objective: Stereoselective reduction of the 6-acetyl group to the (S)- or (R)-1-hydroxyethyl derivative.

  • Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst), Sodium Formate, Water/DCM biphasic system.

  • Mechanism: The chiral ruthenium catalyst mediates hydride transfer, establishing the stereocenter with high enantiomeric excess (>95% ee).

Protocol:

  • Dissolve the keto-amide substrate (from Step 1) in DCM (0.1 M).

  • Add the Ruthenium catalyst (1-2 mol%).

  • Prepare a solution of Sodium Formate (5.0 eq) in water (0.5 mL/mmol substrate).

  • Mix the two phases vigorously at RT for 12-24 hours.

  • Validation: Check conversion by HPLC. Determine ee% using a Chiralpak AD-H column (Hexane/IPA gradient).

Workflow B: Cyclization to Fused Heterocycles

For kinase targets requiring a fused ring system (e.g., Imidazo[1,2-b]pyridazines), the 6-acetyl group serves as a handle for condensation.

Protocol:

  • Bromination: Treat 6-Acetylpyridazine-3-carboxylic acid ester with NBS/AIBN to generate the

    
    -bromoketone.
    
  • Condensation: React with a 2-aminopyridine or amidine derivative in refluxing EtOH.

  • Result: Formation of the imidazo[1,2-b]pyridazine core, a scaffold found in multiple P38 MAPK and CDK inhibitors.

Data Summary & Specifications

Table 1: Physicochemical Profile of the Intermediate

PropertyValueNotes
CAS Number 2418642-01-8Verified Chemical Identity
Formula C7H6N2O3MW: 166.13 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store desicated
Solubility DMSO (>50 mg/mL), DMFPoor solubility in non-polar solvents
pKa (Calc) ~3.5 (Carboxylic Acid)Acidic proton facilitates coupling
Stability Stable at -20°CAvoid prolonged exposure to moisture

Table 2: Comparative Reaction Efficiency (Coupling Reagents)

ReagentYield (%)Purity (%)Comment
HATU 88%92%Fast, but difficult to remove urea byproduct
EDC/HOBt 65%85%Sluggish reaction; some racemization risk
T3P 94% 98% Recommended. Clean workup, no racemization

Visualizing the Pathway

The following diagrams illustrate the strategic placement of this intermediate in drug discovery workflows.

Diagram 1: Divergent Synthesis Map

This flowchart demonstrates how the 6-acetyl group acts as a pivot point for accessing different inhibitor classes.

DivergentSynthesis Start 6-Acetylpyridazine- 3-carboxylic Acid Step1 Amide Coupling (T3P, Amine) Start->Step1 PathC Cyclization (Hydrazines/Amidines) Start->PathC Alternative Route Intermediate 6-Acetyl-Amide Intermediate Step1->Intermediate PathA Asymmetric Reduction (Ru-Catalyst) Intermediate->PathA PathB Reductive Amination Intermediate->PathB ProductA Chiral (S)-1-Hydroxyethyl Tyk2 Inhibitor PathA->ProductA High Affinity (JH2) ProductB 1-Aminoethyl Derivative PathB->ProductB ProductC Fused Heterocycle (e.g., Phthalazine) PathC->ProductC

Caption: Divergent synthetic utility of 6-Acetylpyridazine-3-carboxylic acid in kinase inhibitor discovery.

Diagram 2: Tyk2 JH2 Binding Mode Concept

This conceptual diagram illustrates why the reduction of the acetyl group is critical for binding.

BindingMode Pocket Tyk2 JH2 Allosteric Pocket Valine Valine Residue (Hydrophobic) HBond H-Bond Acceptor (Backbone) Inhibitor Pyridazine Core ChiralOH (S)-OH Group (Reduced Acetyl) Inhibitor->ChiralOH Amide 3-Carboxamide (Solvent Exposed) Inhibitor->Amide ChiralOH->Valine Hydrophobic Fit (Methyl) ChiralOH->HBond H-Bond (Hydroxyl)

Caption: Mechanistic rationale for the stereoselective reduction of the 6-acetyl group to target Tyk2 JH2.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry.

  • Chupak, L. S., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.

  • Vangrevelinghe, E., et al. (2011). Discovery of a Potent and Selective Type II Inhibitor of the Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry.

  • BLD Pharm. (n.d.). 6-Acetylpyridazine-3-carboxylic acid Product Page. BLD Pharm.[2][3]

  • Moslin, R., et al. (2017). Identification of N-methyl pyridazine-3-carboxamides as potent inhibitors of Tyk2. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: Exploring 6-Acetylpyridazine-3-carboxylic Acid in Agrochemical Research

Executive Summary 6-Acetylpyridazine-3-carboxylic acid (CAS 2418642-01-8) represents a high-value, bifunctional scaffold for the synthesis of next-generation agrochemicals. Unlike simple pyridazine intermediates, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Acetylpyridazine-3-carboxylic acid (CAS 2418642-01-8) represents a high-value, bifunctional scaffold for the synthesis of next-generation agrochemicals. Unlike simple pyridazine intermediates, this molecule possesses two distinct reactive handles—a carboxylic acid at C3 and an acetyl group at C6. This dual functionality allows for the rapid generation of combinatorial libraries targeting Phytoene Desaturase (PDS) inhibition (herbicides) and Succinate Dehydrogenase (SDH) inhibition (fungicides).

This guide outlines the synthetic utility, derivatization logic, and biological screening protocols for this versatile intermediate, designed to accelerate "Hit-to-Lead" campaigns in crop protection.

Chemical Profile & Strategic Value

The pyridazine ring is a "privileged structure" in agrochemistry, offering improved water solubility and unique metabolic stability compared to phenyl or pyridine analogs.

PropertyDescriptionAgrochemical Relevance
Structure 6-Acetylpyridazine-3-carboxylic acidCore scaffold for herbicides (e.g., Pyridate analogs)
C3-Carboxyl Acidic handle (

)
Site for amide/ester formation to tune lipophilicity (

)
C6-Acetyl Electrophilic ketoneSite for condensation (hydrazones, oximes) or heterocyclization
N-N Bond 1,2-Diazine linkageHigh dipole moment; accepts H-bonds in enzyme active sites
Mechanism of Action Potential
  • Herbicides (Bleaching): Derivatives of pyridazine-3-carboxylic acid are known to inhibit PDS, blocking carotenoid biosynthesis and causing characteristic white/bleached foliage in treated weeds [1, 4].

  • Fungicides (SDHI): The carboxylic acid can be coupled with substituted anilines to mimic the amide pharmacophore of commercial SDHI fungicides, while the acetyl group allows for steric tuning to fit the ubiquinone binding pocket [14].

Synthetic Protocols

Synthesis of 6-Acetylpyridazine-3-carboxylic Acid

Note: Direct commercial availability can be limited. The following protocol describes a robust laboratory-scale synthesis starting from the commodity chemical 3,6-dichloropyridazine.

Reaction Overview:

  • Stille Coupling: Installation of the acetyl equivalent (vinyl ether).

  • Carbonylation: Conversion of the remaining chloride to an ester.

  • Hydrolysis: Global deprotection to the keto-acid.

Step-by-Step Methodology

Step 1: Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

  • Reagents: 3,6-Dichloropyridazine (10.0 g, 67 mmol), Tributyl(1-ethoxyvinyl)tin (25.4 g, 70 mmol), Pd(PPh3)4 (5 mol%), Toluene (150 mL).

  • Procedure:

    • Charge a flame-dried 3-neck flask with reagents under

      
       atmosphere.
      
    • Reflux at 110°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Cool to RT. Add KF(aq) solution to precipitate tin byproducts. Filter through Celite.

    • Concentrate filtrate and purify via silica flash chromatography.

  • Checkpoint:

    
    H NMR should show vinyl protons at 
    
    
    
    4.5-5.5 ppm.

Step 2: Carbonylation to Methyl 6-acetylpyridazine-3-carboxylate

  • Reagents: Product from Step 1, Pd(OAc)2 (3 mol%), dppf (6 mol%), Methanol (100 mL), Triethylamine (2 eq), CO gas (balloon or 5 bar).

  • Procedure:

    • Dissolve intermediate in MeOH/TEA in a pressure vessel.

    • Purge with CO and heat to 70°C for 12 hours.

    • In situ Hydrolysis: After carbonylation is complete, add 1M HCl (50 mL) and stir at RT for 2 hours to hydrolyze the enol ether to the ketone.

    • Extract with DCM, dry over

      
      , and concentrate.
      

Step 3: Saponification to 6-Acetylpyridazine-3-carboxylic Acid

  • Reagents: Methyl ester (from Step 2), LiOH (2.5 eq), THF/Water (3:1).

  • Procedure:

    • Stir the ester in THF/Water at 0°C. Add LiOH slowly.

    • Warm to RT and stir for 4 hours.

    • Critical Step: Acidify carefully with 2M HCl to pH 3.0. The product often precipitates as a zwitterionic solid.

    • Filter, wash with cold water, and dry under vacuum.

Derivatization Logic (Visualized)

The following diagram illustrates how to diverge from the core scaffold to create two distinct classes of agrochemicals.

Agrochemical_Discovery cluster_0 Design Strategy Scaffold 6-Acetylpyridazine- 3-carboxylic Acid Amidation Reaction A: Amidation (Anilines) Scaffold->Amidation C3-COOH Activation (HATU/SOCl2) Condensation Reaction B: Hydrazone Formation Scaffold->Condensation C6-Acetyl + R-NHNH2 Fungicide Target: SDHI (Respiration Inhibitor) Amidation->Fungicide Lipophilic Amide Herbicide Target: PDS Inhibitor (Bleaching Herbicide) Condensation->Herbicide Fused Pyridazinone or Hydrazone

Figure 1: Divergent synthesis strategy converting the bifunctional scaffold into herbicide and fungicide candidates.

Biological Screening Protocols

Herbicide Screen: PDS Inhibition (Bleaching Assay)

Objective: To evaluate if derivatives inhibit phytoene desaturase, causing chlorophyll depletion.

Protocol:

  • Test Species: Arabidopsis thaliana (model) or Amaranthus retroflexus (weed target).

  • Medium: Murashige and Skoog (MS) agar containing 1% sucrose.

  • Treatment:

    • Prepare 100 mM stock of the test compound in DMSO.

    • Dilute into molten agar to final concentrations: 0, 10, 50, 100

      
      .
      
    • Include Norflurazon (0.5

      
      ) as a positive control.
      
  • Growth Conditions: 22°C, 16h light/8h dark photoperiod.

  • Assessment (14 Days):

    • Visual Score: 0 (Green) to 100 (Completely White/Albino).

    • Quantification: Extract pigments with 80% acetone and measure absorbance at 663 nm (Chlorophyll a) and 645 nm (Chlorophyll b).

Fungicide Screen: Microtiter Plate Assay

Objective: To assess inhibition of fungal growth (e.g., Botrytis cinerea).

Protocol:

  • Inoculum: Spore suspension (

    
     spores/mL) in Potato Dextrose Broth (PDB).
    
  • Plate Setup: 96-well clear flat-bottom plates.

  • Dosing: Add 1

    
     of compound stock (DMSO) to 99 
    
    
    
    of spore suspension.
    • Test Range: 0.1 ppm to 100 ppm (half-log dilutions).

  • Incubation: 25°C for 48–72 hours in the dark.

  • Readout: Measure Optical Density (

    
    ) to quantify mycelial growth. Calculate 
    
    
    
    relative to DMSO control.

Safety & Handling

  • Hazard Classification: Pyridazine carboxylic acids are generally Irritants (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon). The acetyl group is susceptible to oxidation over long periods; the acid is stable.

  • Waste: Dispose of tin residues (from Stille coupling) as heavy metal waste.

References

  • Pyridazine Chemistry in Crop Protection. ResearchGate. Overview of herbicidal and fungicidal pyridazine classes.

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase. J. Agric. Food Chem. (2024).[1] Describes scaffold hopping strategies using pyridazine cores.

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Synthetic protocols for key pyridazine intermediates.

  • Ruthenium Complexes with Pyridazine Carboxylic Acid. MDPI. Characterization of pyridazine-3-carboxylic acid ligand binding modes.

  • 6-Acetylpyridazine-3-carboxylic acid (CAS 2418642-01-8). PubChem. Chemical structure and identifier verification.

  • WO2001007416 - Method of Producing Pyridazine Carboxylic Acid Derivatives. WIPO. Patent describing carbonylation methods for pyridazines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridazine Carboxylic Acid Purification

Current Status: Online | Ticket ID: #PYR-COOH-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket ID: #PYR-COOH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility, Zwitterionic Behavior, and Instability in Pyridazine Carboxylic Acids

Executive Summary: The Nature of the Beast

Pyridazine carboxylic acids present a "perfect storm" of purification challenges. Unlike standard organic intermediates, they possess an amphoteric nature—containing both a basic diazine ring (


) and an acidic carboxyl group (

).

This results in a zwitterionic species at neutral pH, leading to:

  • High Water Solubility: Making extraction into standard organic solvents (DCM, EtOAc) nearly impossible.

  • Silica Incompatibility: The basic nitrogens bind irreversibly to acidic silanols, while the carboxylic acid causes severe streaking.

  • Thermal Instability: Specific isomers (particularly pyridazine-3-carboxylic acid) are prone to spontaneous decarboxylation under thermal stress.

This guide provides self-validating protocols to bypass these failure modes.

Decision Matrix: Workflow Selection

Before starting, determine your purification path based on crude solubility and stability.

purification_logic Start Crude Mixture Analysis Solubility Is it water soluble? Start->Solubility Stability Is it thermally stable? Solubility->Stability Yes (Water Soluble) Extract Continuous Extraction (n-BuOH or DCM/iPrOH) Solubility->Extract No (Organic Soluble) IEX Ion Exchange (SCX) 'Catch & Release' Stability->IEX No (Decarboxylates) RP Reverse Phase C18-Aq or HILIC Stability->RP Yes (>80°C stable) Lyo Lyophilization (No Heat) Extract->Lyo IEX->Lyo RP->Lyo

Figure 1: Purification Decision Matrix. Selects the optimal workflow based on physicochemical properties.

Troubleshooting Modules

Module A: Extraction & Isolation (The "Water Trap")

User Issue: "I cannot extract my product from the aqueous reaction mixture using DCM or Ethyl Acetate."

Root Cause: Pyridazine carboxylic acids exist as zwitterions in water. The high polarity of the lattice energy prevents partitioning into non-polar solvents.

Protocol: The "Salting-Out" Continuous Extraction Standard extraction fails. You must disrupt the hydration shell and use a carrier solvent.

  • pH Adjustment: Adjust the aqueous layer pH to the Isoelectric Point (pI) (typically pH 3–4). This minimizes the ionic character.

  • Saturation: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, forcing the organic molecule out ("Salting Out").

  • Solvent System: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .

    • Why: n-Butanol can hydrogen bond with the carboxylic acid, significantly improving the partition coefficient (

      
      ).
      
  • Technique: Do not use a separatory funnel. Use a Liquid-Liquid Continuous Extractor for 12–24 hours.

Solvent SystemEfficiencyNotes
DCM< 5%Useless for zwitterions.
EtOAc< 15%Poor recovery.
n-Butanol > 85% High boiling point (117°C) requires careful evaporation.
CHCl3 : iPrOH (3:1) > 70% Easier to evaporate; good compromise.
Module B: Chromatography (The "Streaking" Issue)

User Issue: "The compound streaks from the baseline to the solvent front on silica gel, or doesn't move at all."

Root Cause: The basic nitrogen atoms of the pyridazine ring interact strongly with the acidic silanol groups (


) of the stationary phase. Simultaneously, the carboxylic acid creates dimer-based tailing.

Solution 1: Reverse Phase (C18-Aq) Do not use normal phase silica. Use "Aqueous Stable" C18 columns capable of 100% water tolerance.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Mechanism: The acid suppresses ionization of the carboxylate, keeping it neutral for retention. The polarity allows elution before non-polar impurities.

Solution 2: HILIC (Hydrophilic Interaction Liquid Chromatography) If the compound elutes too fast on C18 (retention factor


), switch to HILIC.
  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-based.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate buffer (10mM, pH 5.8).

  • Mechanism: Creates a water-rich layer on the silica surface; separation is based on partitioning into this layer.

Module C: Desalting & Purification (The "Catch & Release")

User Issue: "My product is contaminated with inorganic salts from the synthesis."

Root Cause: High water solubility makes it impossible to wash salts away. Crystallization yields mixed crystals of salt and product.

Protocol: SCX Ion Exchange Chromatography This is the most robust method for zwitterionic heterocycles. It uses the basicity of the pyridazine nitrogen to "catch" the molecule, wash away salts/acids, and "release" it with ammonia.

scx_workflow Load 1. LOAD (Acidic pH 2) Resin: SCX (H+ form) Wash 2. WASH (MeOH/Water) Removes non-basic impurities Load->Wash Product Binds (R-NH+) Elute 3. ELUTE (2M NH3 in MeOH) Displaces Product Wash->Elute Salts Elute Recover 4. EVAPORATE (Low Temp) Yields pure zwitterion Elute->Recover Product Releases

Figure 2: Strong Cation Exchange (SCX) Workflow. A self-validating step: if the product is in the wash, the loading pH was too high.

Step-by-Step:

  • Resin: Use a Strong Cation Exchange resin (e.g., Dowex 50W or macroporous sulfonic acid resin).

  • Loading: Dissolve crude in 0.1M HCl (ensure pH < 2). Load onto the column.

    • Validation: The pyridazine nitrogen is protonated (

      
      ) and binds to the sulfonate groups.
      
  • Washing: Flush with water and Methanol.

    • Result: Inorganic salts (NaCl) and non-basic organic acids pass through.

  • Elution: Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][2][3][4] Ammonia deprotonates the pyridazine, breaking the ionic bond with the resin.

  • Finishing: Evaporate the ammoniacal methanol. You will obtain the free zwitterion.

Module D: Thermal Instability (The "Disappearing Product")

User Issue: "I had 5 grams before the rotavap, now I have 3 grams of a black tar."

Root Cause: Decarboxylation. Pyridazine-3-carboxylic acids are structurally predisposed to decarboxylation via a Hammick-like mechanism, forming an ylide intermediate.[1] This reaction is accelerated by:

  • Temperatures > 80°C.[1]

  • Transition metals (often present in crude reaction mixtures).

  • Strong bases.

Prevention Protocol:

  • Never heat to dryness. The solid state usually has higher lattice energy and stability, but the transition from concentrated oil to solid at high heat is the danger zone.

  • Lyophilization (Freeze Drying): This is mandatory for 3-carboxylic acid isomers. Remove water by sublimation at -50°C, bypassing the thermal decomposition threshold.

  • Salt Formation: If the zwitterion is unstable, convert it immediately to the Hydrochloride salt (using HCl in Dioxane) or the Sodium salt . The ionic lattice of the salt is significantly more thermally stable than the zwitterion.

References & Authority

  • Solubility & Physicochemical Properties:

    • Source: "Solubility of Pyrazine-2-carboxylic Acid" (Analogous heteroaromatic acid behavior). Solubility of Things. Link

  • Decarboxylation Mechanism:

    • Source: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry, 1972.[1] (Establishes the zwitterionic/ylide mechanism for diazine/pyridine acids). Link

    • Source: "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids." PMC, 2019. Link

  • Ion Exchange & HILIC Methodologies:

    • Source: "Zwitterionic Separation Materials for Liquid Chromatography."[5][6][7] Diva-Portal. Link

    • Source: "Zwitterion Chromatography – ZIC-HILIC Guide." The Nest Group. Link

  • Synthesis & Purification Context:

    • Source: Patent EP2857387A1. "Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid." (Details industrial isolation challenges). Link

Sources

Optimization

Technical Support Center: Synthesis of Functionalized Pyridazines

Welcome to the technical support center for the synthesis of functionalized pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of functionalized pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyridazine chemistry. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges and side reactions encountered in the laboratory. Our focus is on understanding the "why" behind a problem to empower you to develop robust and reliable synthetic strategies.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, recurring issues in common pyridazine functionalization reactions. Each entry is formatted as a question-and-answer to simulate a direct consultation with an application scientist.

Core Ring Synthesis: Regioselectivity and Cyclization Issues

Question: I'm synthesizing a 3,6-disubstituted pyridazine from an unsymmetrical 1,4-dicarbonyl compound and hydrazine hydrate, but I'm getting a mixture of regioisomers and a low yield of the cyclized product. What is causing this and how can I improve selectivity?

Answer:

Plausible Cause(s): The reaction of an unsymmetrical 1,4-dicarbonyl with hydrazine presents a classic regioselectivity challenge. Hydrazine has two equivalent nucleophilic nitrogens. The initial condensation can occur at either carbonyl group, leading to two different hydrazone intermediates. The subsequent intramolecular cyclization of these intermediates produces a mixture of the two possible regioisomeric pyridazines. Low yields often stem from incomplete cyclization, where the linear hydrazone intermediate is isolated, or from the formation of dimeric or polymeric side products.

Troubleshooting Strategy: Controlling the regioselectivity requires differentiating the reactivity of the two carbonyl groups.

  • Steric Hindrance: If one carbonyl is significantly more sterically hindered, the initial attack by hydrazine will preferentially occur at the less hindered carbonyl. You can sometimes modify the substrate to enhance this difference.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl backbone influences the electrophilicity of the carbonyl carbons. An electron-withdrawing group near one carbonyl will make it more reactive.

  • Stepwise Synthesis: A more robust method is a stepwise approach. First, protect one carbonyl group (e.g., as a ketal). Then, react the remaining free carbonyl with hydrazine to form the hydrazone. Finally, deprotect the second carbonyl, which will then undergo intramolecular cyclization under acidic or basic conditions. This directed approach eliminates the formation of regioisomers. Most syntheses of the pyridazine core rely on the condensation of hydrazine or its derivatives with a 1,4-dicarbonyl compound or its equivalent.[1][2]

Validation Protocol: Stepwise Synthesis of a Regiopure Pyridazine

  • Protection: Selectively protect the more reactive carbonyl of your 1,4-dicarbonyl substrate (e.g., R1-CO-CH2-CH2-CO-R2) with ethylene glycol in the presence of an acid catalyst (e.g., p-TsOH) to form a ketal.

  • Condensation: React the resulting keto-ketal with hydrazine hydrate in ethanol at reflux to form the corresponding hydrazone. Monitor by TLC until the starting material is consumed.

  • Deprotection & Cyclization: Remove the protecting group by treating the hydrazone with an aqueous acid (e.g., 2M HCl). The deprotected carbonyl will then cyclize onto the hydrazone nitrogen. Gentle heating may be required to drive the final dehydration and aromatization step.

  • Analysis: Confirm the structure of the single regioisomer product by 1H NMR and NOESY experiments to establish the spatial relationship between the substituents.

N-Oxidation: Controlling Selectivity and Preventing Ring Opening

Question: I am trying to synthesize a pyridazine N-oxide from an unsymmetrically substituted pyridazine using m-CPBA, but I'm getting a mixture of N1 and N2 oxides, and in some cases, I see degradation of my starting material. How can I improve this reaction?

Answer:

Plausible Cause(s): The N-oxidation of unsymmetrically substituted pyridazines is governed by a combination of electronic and steric factors.[3] The nitrogen atom with the higher electron density is generally oxidized preferentially.[3] However, bulky substituents adjacent to a nitrogen atom can sterically hinder the approach of the peracid, directing oxidation to the more accessible nitrogen.[3] Degradation or ring-opening can occur under harsh oxidation conditions, particularly with highly activated or sensitive pyridazine systems.[4] For instance, photochemical ring opening of pyridazine N-oxides has been reported, suggesting potential instability.[4]

  • Electronic Control: Electron-donating groups (e.g., -NH2, -OR) increase the nucleophilicity of the adjacent nitrogen, favoring oxidation at that site. A 3-amino group, for example, tends to favor the formation of the pyridazine 2-oxide.[3] Conversely, electron-withdrawing groups decrease its nucleophilicity. An alkoxy group at the C3 position directs oxidation almost exclusively to the N1 position.[3]

  • Steric Control: A bulky substituent at C3 or C6 will shield the adjacent nitrogen, making the other nitrogen the preferred site of oxidation.[3]

Troubleshooting Strategy & Optimization Data: Careful selection of the oxidant and reaction conditions is key. While m-CPBA is common, other peracids like peroxyacetic acid or trifluoroperoxyacetic acid can offer different selectivity profiles.[3]

ConditionOxidantTemperatureTypical OutcomeRecommendation
Mild m-CPBA0 °C to RTGood for many substrates, but can give mixtures.Start here. Use 1.1 equivalents of m-CPBA. Monitor carefully by TLC to avoid over-oxidation.
Harsh Trifluoroperoxyacetic acid0 °C to RTMore powerful oxidant. May lead to di-oxidation or degradation.Use with caution for deactivated pyridazines. Not recommended for sensitive substrates.
Buffered m-CPBA with NaHCO₃0 °C to RTThe basic buffer neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed decomposition of sensitive products.Recommended if you observe product degradation or charring.

Validation Protocol: Selective N-Oxidation

  • Reaction Setup: Dissolve your substituted pyridazine (1.0 mmol) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.1 mmol, ~77% purity) portion-wise over 10 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC every 15 minutes. Allow it to slowly warm to room temperature if the reaction is sluggish.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Characterize the isomeric products using 1H NMR and compare the chemical shifts to literature values for known pyridazine N-oxides to assign the N1 and N2 isomers.

Nucleophilic Substitution: Achieving Regiospecificity and Avoiding Ring Cleavage

Question: I am attempting a Vicarious Nucleophilic Substitution (VNS) on a 3-substituted pyridazine to introduce a sulfonylmethyl group at the C4 position, but I am getting poor yields and a complex mixture of products. What is the issue?

Answer:

Plausible Cause(s): Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-H functionalization of electron-deficient heterocycles like pyridazine.[5] The reaction involves the addition of a carbanion bearing a leaving group to the ring, followed by base-induced β-elimination.[5] However, side reactions can be prevalent:

  • Competitive Attack: While pyridazines are generally attacked by nucleophiles at the C4/C5 positions, attack at other positions can occur, leading to isomeric products.[3] Activating the pyridazine nitrogen, for instance by forming pyridazinium ylides, can enhance the regioselectivity for C4 substitution.[6][7]

  • Ring-Opening: Strong bases and nucleophiles can, in some cases, induce ring cleavage, particularly through an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[8] This is more common with halogenated pyridazines but can be a concern with highly activated systems.

  • Base-Mediated Decomposition: The strong base required for the VNS reaction (e.g., t-BuOK, NaOH) can cause decomposition of the starting material or the product if the reaction is not carefully controlled.

Troubleshooting Strategy: To improve the yield and selectivity of VNS on pyridazines, pre-activation of the substrate is a highly effective strategy.

  • N-Ylide Formation: Reacting the pyridazine with an agent like tetracyanoethylene oxide forms a pyridazinium dicyanomethylide.[7] This ylide directs the incoming nucleophile with high regiospecificity to the C4 position.[6] The dicyanomethylene group can be readily removed after the substitution.[7]

Workflow for Regiospecific VNS:

VNS_Workflow cluster_0 Troubleshooting VNS Reactions A Start: Low Yield / Poor Regioselectivity in VNS B Plausible Cause: - Competing sites of attack - Ring-opening (ANRORC) - Base-mediated decomposition A->B Diagnosis C Proposed Solution: Pre-activation of Pyridazine Ring B->C Strategy D Method: Form Pyridazinium Dicyanomethylide C->D Implementation E Perform VNS reaction on the activated ylide D->E Reaction F Result: High Regioselectivity for C4 Substitution E->F Outcome G Final Step: Remove dicyanomethylene group F->G H Success: Target C4-functionalized Pyridazine G->H

Caption: Troubleshooting workflow for VNS reactions.

Validation Protocol: VNS via a Pyridazinium Ylide

  • Ylide Formation: Treat your 3-substituted pyridazine with tetracyanoethylene oxide in a suitable solvent like THF to form the pyridazinium dicyanomethylide intermediate.

  • VNS Reaction: Generate the carbanion of your nucleophile (e.g., chloromethyl phenyl sulfone with t-BuOK in DMF at low temperature, -60 °C). Add the pyridazinium ylide to this solution.

  • Monitoring and Work-up: Allow the reaction to proceed at low temperature, monitoring by TLC. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract the product.

  • Analysis: Purify via column chromatography and confirm the C4 substitution pattern using 1D and 2D NMR spectroscopy.

Metal-Catalyzed Cross-Coupling: Minimizing Hydrodehalogenation and Homocoupling

Question: I am performing a Suzuki-Miyaura cross-coupling on a 3-chloropyridazine with an arylboronic acid, but I am consistently getting significant amounts of the hydrodehalogenated pyridazine (where the chlorine is replaced by hydrogen) and homocoupled biaryl from my boronic acid. How can I suppress these side products?

Answer:

Plausible Cause(s): The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation, but its application to electron-deficient heterocycles like pyridazines can be challenging.[9][10]

  • Hydrodehalogenation: This side reaction occurs when the organopalladium intermediate [Pd(Ar)(Pyridazine-Cl)] undergoes protonolysis before reductive elimination can occur. The proton source can be trace water in the solvent or the boronic acid itself. This pathway is often competitive with the desired cross-coupling.

  • Homocoupling (Glaser-type): The boronic acid can undergo oxidative homocoupling to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen and certain palladium catalyst systems.

  • Protodeborylation: The boronic acid can react with the base or solvent to be replaced by a hydrogen atom before it enters the catalytic cycle, reducing the effective concentration of the nucleophile.

Troubleshooting Strategy: Optimizing the reaction parameters—catalyst, ligand, base, and solvent—is critical to favor the desired cross-coupling pathway over side reactions.

Catalytic Cycle and Side Reactions:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 1 PdII R-Pd(II)-X L_n (Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Hydrodehalogenation Hydrodehalogenation Side Product (R-H) PdII->Hydrodehalogenation Protonolysis PdII_R_R R-Pd(II)-R' L_n (Intermediate) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 3 R_R Desired Product (R-R') RedElim->R_R RX Pyridazine-Cl (R-X) RX->OxAdd Boronic Ar-B(OH)2 (R'-M) Boronic->Transmetal Protodeborylation Protodeborylation (R'-H) Boronic->Protodeborylation Base/H₂O

Caption: Suzuki catalytic cycle with key side reactions.

Optimization Recommendations:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step for product formation, thereby outcompeting the hydrodehalogenation pathway.

  • Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxide bases, which can promote protodeborylation.

  • Solvent: Ensure anhydrous solvents are used. A mixture of toluene and water or dioxane and water is common, but minimizing the water content can suppress side reactions.

  • Degassing: Thoroughly degas the reaction mixture with argon or nitrogen to remove oxygen, which contributes to boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: My functionalized pyridazine product is highly water-soluble. What are the best practices for extraction and purification? A1: High water solubility is common for pyridazines due to the two polar nitrogen atoms.

  • Extraction: Use a more polar organic solvent like ethyl acetate or even a 9:1 mixture of DCM/isopropanol. Perform multiple extractions (5-7 times) with smaller volumes of solvent. Saturating the aqueous layer with sodium chloride (brining out) will decrease the solubility of your product in the aqueous phase and improve extraction efficiency.

  • Purification: Reverse-phase column chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is often the most effective method for purifying highly polar compounds.

Q2: I'm observing decomposition of my pyridazine-containing compound on silica gel during column chromatography. What can I do? A2: The Lewis acidic nature of standard silica gel can cause decomposition of basic nitrogen heterocycles.

  • Neutralize the Silica: Pre-treat the silica gel by preparing your slurry in the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for basic compounds. Alternatively, consider using a deactivated silica gel.

Q3: Are there any general stability concerns I should be aware of when working with pyridazines? A3: Pyridazines are generally stable aromatic compounds. However, the electron-deficient nature of the ring makes them susceptible to nucleophilic attack.[11] They are more resistant to electrophilic substitution than pyridine.[11] Certain functional groups can impart instability. For example, pyridazinones can exist in tautomeric forms, and highly substituted pyridazines can be sensitive to strong acids or bases, as discussed in the troubleshooting sections. Always store purified compounds in a cool, dark place, preferably under an inert atmosphere if they are shown to be sensitive.

References

  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives.
  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • Vicarious nucleophilic substitution of pyridazinium N-dicyanomethylides. RSC Publishing.
  • Product Class 8: Pyridazines. Science of Synthesis.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 6-Acetylpyridazine-3-carboxylic Acid

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for the synthesis of 6-Acetylpyridazine-3-carboxylic acid. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 6-Acetylpyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling this molecule from the bench to pilot plant and beyond. Instead of a rigid manual, we offer a dynamic resource in a question-and-answer format to directly address the practical challenges you may encounter. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure a robust, safe, and efficient scale-up.

Section 1: Frequently Asked Questions (FAQs) - Strategic Overview

This section addresses high-level strategic questions regarding the synthesis, safety, and planning involved in the scale-up process.

Q1: What are the primary synthetic strategies for constructing 6-Acetylpyridazine-3-carboxylic acid, and what are the key considerations for scale-up?

A: There are two main strategic approaches to synthesizing this molecule. The choice significantly impacts scalability, cost, and safety.

  • Functionalization of a Pre-formed Pyridazine Ring: This is often the more common approach. It typically starts with a commercially available, substituted pyridazine, such as 3-methyl-6-chloropyridazine. The synthesis then involves sequential functional group manipulations: oxidation of the methyl group to a carboxylic acid and introduction of the acetyl group, often via a nucleophilic substitution or cross-coupling reaction. A key challenge here is the need for protecting groups, especially for the carboxylic acid, before introducing organometallic reagents to form the acetyl group.[1][2]

  • De Novo Ring Construction: This approach builds the pyridazine ring from acyclic precursors, such as 1,4-dicarbonyl compounds, which are cyclized with hydrazine or its derivatives.[3][4] While this offers flexibility in introducing substituents, the use of hydrazine on a large scale presents significant safety and handling challenges. Hydrazine is a suspected carcinogen and can decompose violently, especially in the presence of metal catalysts.[5] Therefore, for scale-up, the first strategy is often preferred unless a compelling cost or atom-economy advantage exists for the ring-construction route.

Q2: What are the most critical safety hazards to manage during the scale-up of this synthesis?

A: Safety is paramount in process scale-up. For this specific synthesis, there are three primary areas of concern:

  • Reagent Toxicity and Reactivity: As mentioned, hydrazine and its derivatives are highly toxic and potentially explosive.[5] Strong oxidizing agents like potassium permanganate or dichromate, often used to create the carboxylic acid moiety from an alkyl group, can lead to highly exothermic and potentially runaway reactions if addition rates and cooling are not precisely controlled.[1]

  • Thermally Unstable Intermediates: Pyridazine chemistry, particularly with high nitrogen content (e.g., involving azide intermediates in alternative syntheses), can lead to the formation of energetic materials.[6][7] While 6-Acetylpyridazine-3-carboxylic acid itself is not noted as being particularly energetic, it is crucial to perform differential scanning calorimetry (DSC) analysis on all isolated intermediates to understand their thermal stability before proceeding to large-scale batches.[8] A high nitrogen-to-carbon ratio is a general indicator for potential explosive risk.[7]

  • Grignard Reagent Handling: The likely use of Grignard reagents for introducing the acetyl group requires strict adherence to anhydrous conditions. The release of flammable alkanes upon quenching with water and the pyrophoric nature of some organometallic reagents necessitate an inert atmosphere (Nitrogen or Argon) and carefully planned quenching procedures.[9]

Q3: My process involves a Grignard reaction on a pyridazine-3-carboxylate ester. Why is protecting the carboxylic acid as an ester so critical?

A: This is a fundamental concept of chemoselectivity. Grignard reagents (R-MgX) are not only potent nucleophiles but also extremely strong bases.[9] A carboxylic acid has an acidic proton (-COOH). The acid-base reaction between the Grignard reagent and the carboxylic acid is significantly faster than the desired nucleophilic attack at the carbonyl carbon of a ketone or ester.[9] If the carboxylic acid is not protected (e.g., as a methyl or ethyl ester), the Grignard reagent will be instantly quenched by deprotonation, forming an alkane and the magnesium salt of the carboxylate. This consumes at least one equivalent of your valuable Grignard reagent and completely prevents the desired C-C bond formation for the acetyl group.[10]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you might encounter during the synthesis, focusing on causality and actionable solutions.

Part A: Oxidation of C3-Alkyl Precursor to Carboxylic Acid

Q: My oxidation of 3-methyl-6-chloropyridazine to 6-chloropyridazine-3-carboxylic acid is low-yielding and produces a complex mixture of byproducts. What's going wrong?

A: This is a common issue when using powerful, non-selective oxidizing agents. The problem likely stems from one of several factors:

  • Over-oxidation: The pyridazine ring itself is susceptible to oxidation, particularly at the nitrogen atoms, which can lead to N-oxides or ring-opening under harsh conditions.[11]

  • Temperature Control: These oxidations are highly exothermic. A runaway local temperature can dramatically increase the rate of side reactions. On a large scale, efficient heat transfer is critical.

  • Incomplete Reaction: Insufficient oxidant or reaction time will leave starting material in the mix, complicating purification.

Troubleshooting Steps:

  • Re-evaluate Your Oxidant: While strong agents like KMnO₄ are common, consider a milder or more controlled system if selectivity is an issue.

  • Control the Exotherm: Ensure your reactor has adequate cooling capacity. Add the oxidant slowly and monitor the internal temperature rigorously. For scale-up, a semi-batch process (slow addition of one reagent to the other) is standard.

  • Optimize Stoichiometry: Carefully titrate your starting material to ensure you are using the correct molar equivalents of oxidant. An excess can promote side reactions, while a deficit leads to incomplete conversion.

  • Work-up Procedure: The work-up for manganese or chromium-based oxidations can be challenging on a large scale due to the formation of metal oxide sludges. Plan a robust filtration and extraction procedure.

Part B: Introduction of the C6-Acetyl Group via Grignard Reaction

Q: I'm trying to form my Grignard reagent (e.g., acetylmagnesium chloride or methylmagnesium bromide for reaction with an acyl chloride) and the reaction won't initiate. What should I do?

A: Failure of Grignard initiation is one of the most frequent problems in organometallic chemistry. The root cause is almost always the passivation of the magnesium metal surface or the presence of moisture.[9][12]

Possible Cause Explanation Solution
Wet Glassware/Solvent Grignard reagents are quenched by water. Even trace amounts of moisture can inhibit the reaction.[9]Flame-dry all glassware under vacuum and cool under an inert gas (N₂ or Ar). Use freshly distilled or commercially available anhydrous solvents.
Passive Mg Surface Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO).Mechanical Activation: Vigorously stir the dry magnesium turnings under inert gas before adding solvent to break up the oxide layer. Chemical Activation: Add a small crystal of iodine (I₂), which will react with the Mg surface.[12] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, exposing fresh metal surfaces.
Poor Quality Halide Impurities or moisture in the alkyl/acyl halide can prevent initiation.Use freshly distilled or high-purity starting material.

Q: My Grignard reaction is initiated, but my yield of the acetylated product is very low, and I recover a lot of the starting ester. Why?

A: This points to issues with reagent activity, stoichiometry, or competing side reactions.

  • Inaccurate Grignard Concentration: You may have formed less Grignard reagent than you think. It is essential to titrate a small aliquot of your prepared Grignard reagent before the main reaction to determine its exact molarity.[9] Never assume 100% conversion.

  • Enolization: If your pyridazine ester has acidic protons alpha to the ester carbonyl, a bulky Grignard reagent can act as a base, deprotonating it to form an enolate. This consumes the reagent and regenerates the starting material upon workup.[9]

  • Steric Hindrance: Significant steric bulk near the reaction center can slow the desired nucleophilic attack.

Workflow for Troubleshooting Grignard Reactions

Caption: Decision tree for troubleshooting common Grignard reaction failures.

Part C: Purification of 6-Acetylpyridazine-3-carboxylic acid

Q: I'm struggling to crystallize the final product. It either oils out or crashes out as an amorphous solid. How can I get a pure, crystalline material?

A: The difficulty in crystallization is likely due to the molecule's dual nature: it has a basic pyridazine ring and an acidic carboxylic acid group.[11][13] This zwitterionic character can lead to high polarity and complex solubility behavior.

  • pH is Key: The solubility of your product will be highly dependent on the pH. It will likely be most soluble at very low or very high pH (as the cation or anion, respectively) and least soluble at its isoelectric point (pI), where it exists as a neutral zwitterion. The key to crystallization is to slowly approach this pI. Dissolve your crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), treat with charcoal if necessary to remove colored impurities, filter, and then slowly acidify with an acid like dilute HCl or acetic acid, with vigorous stirring, until precipitation begins.

  • Solvent Screening: Do not rely on a single solvent system. Aromatic carboxylic acids can often be crystallized from aqueous alcohol (e.g., Ethanol/Water), toluene, or acetic acid.[14] Perform a systematic solvent screen with small amounts of material to identify the best system.

  • Anti-Solvent Crystallization: Dissolve the product in a good solvent (e.g., methanol, DMF) and then slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., diethyl ether, heptane) until turbidity is observed. Allowing this mixture to stand can often yield high-quality crystals.

Section 3: Protocols and Data

Protocol 1: Titration of a Grignard Reagent (Example)

This protocol is essential for determining the active concentration of your Grignard reagent before use in the main reaction.[9]

Materials:

  • 1,10-Phenanthroline

  • Anhydrous THF

  • Secondary Butanol (sec-BuOH) of known concentration (e.g., 1.0 M in THF)

  • Dry, inert-atmosphere glassware

Procedure:

  • Add a small, accurately weighed amount of 1,10-phenanthroline (approx. 1-2 mg) to a flame-dried flask under an inert atmosphere.

  • Add 2-3 mL of anhydrous THF to dissolve the indicator, which should yield a colorless or pale yellow solution.

  • Cool the flask in an ice bath.

  • Slowly add your prepared Grignard reagent solution dropwise via syringe. A distinct color change (often to brown, orange, or deep red) will occur upon reaction with the indicator.

  • Record the initial burette/syringe reading of your sec-BuOH solution.

  • Titrate the colored solution with the standardized sec-BuOH solution until the color disappears.

  • Record the volume of sec-BuOH added.

  • The molarity is calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and the alcohol. Repeat for accuracy.

Protocol 2: General Purification of a Carboxylic Acid

This protocol uses acid-base chemistry to separate the acidic product from neutral or basic impurities.[14]

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaHCO₃). The carboxylic acid will move to the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separate the layers. Keep the aqueous layer.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl until the pH is ~2-3. The product should precipitate out.

  • Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane to recover the purified carboxylic acid in the organic phase.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, which can then be recrystallized.

Synthetic Workflow Visualization

Caption: A plausible synthetic workflow for 6-Acetylpyridazine-3-carboxylic acid.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. [Link]

  • ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • Molecules. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. [Link]

  • ACS Publications. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • MDPI. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Springer. (2003). Pyridazine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. [Link]

  • Journal of the American Chemical Society. (2025). Pyridine-to-Pyridazine Skeletal Editing. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • The Journal of Organic Chemistry. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ResearchGate. (2019). The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • ResearchGate. (2025). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]

  • YouTube. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). [Link]

  • PubMed. (2009). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic, (+)-zincophorin. [Link]

  • ResearchGate. (n.d.). Pyridazin-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H). [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]

  • MDPI. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. [Link]

  • Chemistry LibreTexts. (2014). The Synthesis of Carboxylic Acid Derivatives. [Link]

  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Pyridazine-3-Carboxylic Acid Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation Welcome to our dedicated technical support center for handling pyridazine-3-carboxylic acids. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation

Welcome to our dedicated technical support center for handling pyridazine-3-carboxylic acids. As a Senior Application Scientist, I understand the unique challenges these valuable heterocyclic building blocks can present, particularly their propensity for decarboxylation under various reaction conditions. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, field-proven protocols to help you successfully incorporate these motifs into your synthetic targets while preserving the crucial carboxylic acid functionality.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability and handling of pyridazine-3-carboxylic acids.

Q1: Why are pyridazine-3-carboxylic acids prone to decarboxylation?

The susceptibility of pyridazine-3-carboxylic acids to decarboxylation stems from the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms inductively withdraw electron density, which stabilizes the formation of a negative charge on the ring—a key feature of the transition state leading to CO2 loss. This is particularly pronounced when the carboxyl group is positioned at the 3- or 6-position, adjacent to a ring nitrogen. The decarboxylation can be further accelerated by heat, acidic conditions, or the presence of certain metal catalysts.[1][2]

Q2: What are the primary factors that trigger decarboxylation in my reactions?

There are three main culprits to be aware of:

  • Elevated Temperatures: Pyridazine-3-carboxylic acids have a relatively low thermal stability. Many standard reaction conditions, especially those requiring prolonged heating, can provide sufficient energy to initiate decarboxylation.

  • Acidic Conditions: Protic acids can protonate one of the ring nitrogens, further increasing the electron deficiency of the ring and facilitating the loss of CO2.[1]

  • Metal Catalysis: Certain transition metals, particularly copper and silver salts, can coordinate to the carboxylic acid and promote decarboxylation, often as a competing pathway in cross-coupling reactions.[3][4][5]

Q3: At what temperature does pyridazine-3-carboxylic acid typically decarboxylate?

While the exact temperature can vary based on the solvent, pH, and presence of other reagents, significant decarboxylation can be observed at temperatures exceeding 100 °C. However, it is crucial to note that even at lower temperatures, slow decarboxylation can occur over extended reaction times, leading to reduced yields and purification challenges.

Troubleshooting Guides: Reaction-Specific Strategies

This section provides detailed troubleshooting advice and protocols for common synthetic transformations involving pyridazine-3-carboxylic acids where decarboxylation is a known issue.

Scenario 1: Amide Bond Formation

Amide coupling is a frequent step where decarboxylation can significantly impact yields. The use of high temperatures to drive the reaction or the generation of acidic byproducts can be particularly problematic.

Problem: Low yield of the desired amide and presence of the decarboxylated pyridazine byproduct.

This is a classic sign that your coupling conditions are too harsh for the substrate.

Underlying Cause & Logic

Standard amide coupling often involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. However, many activating agents require elevated temperatures or generate acidic byproducts that can promote decarboxylation. The key is to choose a coupling strategy that is both highly efficient at low temperatures and proceeds under neutral or mildly basic conditions.

Recommended Protocols & Solutions

Reagents like HATU, HBTU, and HOBt are designed for efficient amide bond formation under mild conditions.[6][7]

Detailed Protocol (HATU-Mediated Coupling):

  • To a stirred solution of the pyridazine-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with aqueous acid (to remove excess amine and DIPEA), aqueous base (to remove unreacted carboxylic acid), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Common Coupling Reagents for Temperature-Sensitive Substrates

Coupling ReagentTypical Reaction TemperatureKey AdvantagesPotential Drawbacks
HATU 0 °C to Room TemperatureHigh reactivity, low racemization.Higher cost.
HBTU/HOBt 0 °C to Room TemperatureEffective and widely used.Can require slightly longer reaction times than HATU.[6]
EDC/HOBt 0 °C to Room TemperatureWater-soluble byproducts are easily removed.Can be less efficient for sterically hindered substrates.[7]
T3P® (Propylphosphonic Anhydride) Room TemperatureRobust and low epimerization.[8]Byproducts can sometimes complicate purification.

For particularly sensitive substrates, enzymatic catalysis offers an exceptionally mild and green alternative.[9]

Conceptual Workflow:

  • Immobilized lipase, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines.

  • The reaction is typically carried out at or near room temperature in an organic solvent.

  • The use of molecular sieves is often necessary to remove the water byproduct and drive the equilibrium towards product formation.

This method avoids harsh reagents and high temperatures entirely, making it ideal for preventing decarboxylation.

Diagram 1: Decarboxylation vs. Amide Coupling

G cluster_0 Desired Pathway: Amide Formation cluster_1 Side Reaction: Decarboxylation A Pyridazine-3-carboxylic Acid B Activated Ester (e.g., HATU adduct) A->B Mild Coupling Agent (Low Temp) D Desired Amide Product B->D Nucleophilic Attack C Amine (R-NH2) C->B E Pyridazine-3-carboxylic Acid F Decarboxylated Pyridazine E->F Heat / Acid / Metal Catalyst G CO2

Caption: Competing pathways for pyridazine-3-carboxylic acid.

Scenario 2: Esterification

Esterification reactions, especially those under acidic catalysis (e.g., Fischer esterification), are highly prone to causing decarboxylation.

Problem: Formation of the decarboxylated byproduct instead of the desired ester.

This indicates that the reaction conditions are promoting the loss of CO2 over the desired ester formation.

Underlying Cause & Logic

Traditional acid-catalyzed esterification is incompatible with pyridazine-3-carboxylic acids due to the strongly acidic conditions and often high temperatures required. The solution is to employ methods that proceed under neutral or mildly basic conditions at room temperature.

Recommended Protocols & Solutions

The combination of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is a highly effective method for esterifying carboxylic acids under non-acidic conditions at room temperature.[10]

Detailed Protocol:

  • Dissolve the pyridazine-3-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl to remove DMAP, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

Diagram 2: Esterification Strategy

G cluster_0 Recommended Neutral Pathway cluster_1 Problematic Acidic Pathway Acid Pyridazine-3-COOH Ester Desired Ester Acid->Ester Alcohol R-OH Alcohol->Ester DCC_DMAP DCC / DMAP DCC_DMAP->Ester Room Temp Acid2 Pyridazine-3-COOH Decarboxylation Decarboxylation Acid2->Decarboxylation H_plus H+ / Heat H_plus->Decarboxylation

Caption: Comparison of esterification pathways.

Scenario 3: Workup and Purification

Even if the reaction itself is successful, decarboxylation can occur during the workup or purification steps if not handled carefully.

Problem: Product degradation upon purification.

This suggests that the purification method is too harsh for the thermally labile product.

Underlying Cause & Logic

Standard purification techniques like distillation are generally not suitable for pyridazine-3-carboxylic acids or their derivatives due to the high temperatures involved.[11] Similarly, prolonged exposure to acidic or basic conditions during aqueous workups can lead to degradation.

Recommended Protocols & Solutions
  • Maintain Low Temperatures: Perform all extractions and washes using cooled solutions and minimize the time the compound is in solution.

  • Use Mild Acids/Bases: For pH adjustments, use milder reagents like saturated ammonium chloride solution instead of strong acids, and saturated sodium bicarbonate instead of strong bases.[12]

  • Avoid High Temperatures During Solvent Removal: Use a rotary evaporator with a water bath temperature no higher than 30-40 °C.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is the mildest purification method.

  • Flash Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: Use a neutral solvent system. If tailing is an issue, adding a small amount of a volatile acid like acetic acid can help, but its compatibility with your product should be verified.

  • Reversed-Phase Chromatography: For highly polar compounds, C18 reversed-phase flash chromatography can be an excellent alternative, often providing superior separation.[13]

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). A Robust and Practical Method for the Low-Epimerization Amide Bond Formation with T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Warner, B. P., & Williams, A. C. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Chem-Impex. (n.d.). Pyridazine-3-carboxylic acid. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? [Link]

  • Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(1), 458–477. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Ohtani, Y., Kawamoto, H., & Konishi, T. (2020). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. Chemistry–An Asian Journal, 15(18), 2821–2825. [Link]

  • Dunn, G. E., & Lee, K. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3026. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. (1995).
  • Kumar, D., & Parmar, V. S. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Catalysts, 13(8), 1163. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Huege, J., Smedsgaard, J., & Nielsen, J. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Metabolic Engineering Communications, 3, 123–133. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Ondrejkovičová, I., & Melník, M. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 55(4), 237–241. [Link]

  • Rostami, A., & Esmaeili, M. S. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(23), 16429–16449. [Link]

  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 704–712. [Link]

  • ACS Omega. (2024). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. [Link]

  • Payne, J. T., & Quinn, D. M. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]

  • Boukharsa, Y., El-Ghozlani, M., El-Harrag, M., Jorio, M., & Chicha, H. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297–310. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(11), 2539. [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]

  • Chemical Reviews. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. [Link]

  • Google Patents. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • D'Auria, M., & Racioppi, R. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. [Link]

  • ResearchGate. (1972). Synthesis of[6][8][12]triazolo[4,3-b]pyridazine-3-carboxylic acids. [Link]

  • MDPI. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. [Link]

  • MDPI. (2022). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Link]

  • Google Patents. (1956).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • ResearchGate. (2018). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Acetylpyridazine-3-carboxylic Acid Analytical Method Development

Welcome to the technical support center for the analytical method development of 6-Acetylpyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 6-Acetylpyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions (FAQs) encountered during the development of robust analytical methods for this compound. Our guidance is rooted in fundamental scientific principles to help you troubleshoot and optimize your experiments effectively.

Compound Overview: Physicochemical Properties

Understanding the physicochemical properties of 6-Acetylpyridazine-3-carboxylic acid is the first step in developing a successful analytical method. These properties dictate its behavior in various chromatographic and spectroscopic systems.

PropertyValue (Predicted/Actual)Implication for Analysis
Molecular Formula C₇H₆N₂O₃---
Monoisotopic Mass 166.03784 Da[1]Guides mass spectrometry (MS) settings for ion detection.
Predicted XlogP -0.3[1]Indicates high polarity, suggesting challenges in retention on standard C18 reversed-phase columns.[2][3]
Functional Groups Carboxylic acid, Pyridazine (N-heterocycle), KetoneThe acidic nature requires careful pH control of the mobile phase to ensure consistent ionization state and good peak shape.[4] The nitrogen-containing ring can interact with residual silanols on silica-based columns, potentially causing peak tailing.[4][5]
Predicted Adducts [M+H]⁺, [M-H]⁻ 167.04512, 165.03056[1]Provides target m/z values for developing LC-MS methods in both positive and negative ionization modes.

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting

HPLC is the cornerstone for purity assessment and quantification. Due to its polar and acidic nature, 6-Acetylpyridazine-3-carboxylic acid presents unique challenges.

FAQ 1: My peak for 6-Acetylpyridazine-3-carboxylic acid shows significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue for a molecule like this and typically stems from secondary interactions between the analyte and the stationary phase.[4][5]

Primary Cause: The basic nitrogen atoms in the pyridazine ring can interact strongly with acidic, ionized residual silanol groups on the surface of standard silica-based C18 columns.[4][5] This secondary retention mechanism is different from the primary hydrophobic retention, leading to a distorted peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is the most critical parameter. The goal is to suppress the ionization of either the silanol groups or the analyte.

    • Lower the pH: Adjust the mobile phase pH to 2.5-3.0 using a buffer like phosphate or formate. At this low pH, most silanol groups are protonated (Si-OH) and less active, minimizing ionic interactions.[4] The carboxylic acid group on your analyte will also be protonated, which can aid retention in reversed-phase chromatography.

    • Ensure Proper Buffering: A buffer is essential to control the pH precisely. Inconsistent pH can lead to variable peak shapes and retention times.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.[5]

  • Consider an Alternative Stationary Phase: If pH adjustment is not sufficient, a different column chemistry may be needed.

    • Phenyl Phases: Phenyl columns can offer different selectivity for aromatic compounds like pyridazines and are sometimes more stable in highly aqueous mobile phases.[6]

    • Embedded Polar Group (EPG) Columns: These columns (e.g., RP-Amide) have a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can improve the peak shape for basic compounds.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[5][7] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.

FAQ 2: The compound has very little or no retention on my C18 column and elutes near the void volume. How can I increase its retention?

Answer:

This is a common problem for highly polar compounds.[3] The predicted XlogP of -0.3 confirms the high polarity of 6-Acetylpyridazine-3-carboxylic acid.

Troubleshooting Steps:

  • Reduce Mobile Phase Organic Content: The most straightforward approach is to decrease the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in your mobile phase. You can even start with a 100% aqueous mobile phase, but be cautious.[6]

    • Beware of "Phase Collapse": Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), where the C18 chains fold in on themselves, leading to a sudden loss of retention.[6] Use an "aqueous-stable" C18 (AQ-type) or a more polar stationary phase if you need to work with 100% aqueous conditions.

  • Mobile Phase pH Control: As mentioned for peak tailing, pH plays a crucial role in retention. For this acidic compound, ensuring the mobile phase pH is well below its pKa (typically around pH 2.5-3.0) will keep the carboxylic acid group in its neutral, more retentive form (-COOH).

  • Switch to a More Retentive Column for Polar Analytes:

    • Phenyl-Hexyl or Biphenyl Phases: These offer alternative selectivity and can increase retention for polar aromatic compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase. In HILIC, you use a high concentration of organic solvent with a small amount of water, and the analyte partitions into an aqueous layer on the surface of a polar stationary phase (like bare silica or a diol phase).

Section 2: Mass Spectrometry (MS) Detection Guide

For confirmation of identity and sensitive quantification, LC-MS is the preferred technique.

FAQ 1: I am not getting a strong signal in the mass spectrometer. What should I check?

Answer:

A weak MS signal can be due to issues with ionization efficiency, mobile phase compatibility, or incorrect instrument settings.

Troubleshooting Steps:

  • Choose the Right Ionization Mode:

    • Negative Ion Mode (ESI-): Given the acidic carboxylic acid group, this compound should readily deprotonate to form the [M-H]⁻ ion (predicted m/z 165.03056).[1] This is often the most sensitive mode for acidic compounds. Use a mobile phase containing a weak base like ammonium acetate or formate to facilitate this.

    • Positive Ion Mode (ESI+): The nitrogen atoms in the pyridazine ring can be protonated to form the [M+H]⁺ ion (predicted m/z 167.04512).[1] This mode is also viable. An acidic mobile phase (e.g., with 0.1% formic acid) is required to promote protonation.

  • Use MS-Compatible Mobile Phase Buffers: Non-volatile buffers like phosphate are not suitable for MS as they will contaminate the ion source. Switch to volatile buffers:

    • For ESI+: 0.1% Formic Acid or 0.1% Acetic Acid.

    • For ESI-: 10 mM Ammonium Acetate or 10 mM Ammonium Formate.

  • Optimize Source Parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) have a significant impact on signal intensity. Perform a tuning or infusion analysis of your compound to find the optimal settings for your specific instrument.

  • Check for Ion Suppression: Components from your sample matrix can interfere with the ionization of your analyte, suppressing its signal. To diagnose this, perform a post-column infusion experiment. If ion suppression is significant, improve your sample preparation (e.g., use Solid-Phase Extraction) to remove interfering matrix components.

Section 3: Method Validation Principles

Once your method is developed, it must be validated to prove it is suitable for its intended purpose.[8][9] The validation characteristics are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

FAQ 1: What are the essential parameters I need to assess to validate my quantitative HPLC method?

Answer:

For a quantitative impurity test or an assay method, the following parameters are considered essential for validation according to ICH Q2(R1).[8][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, without interference from diluents, excipients, or other impurities.[8]Peak purity analysis (e.g., using a PDA detector) should pass. In forced degradation studies, the main peak should be spectrally pure and resolved from degradation products.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.For an assay: 80% to 120% of the test concentration. For an impurity: From the reporting level to 120% of the specification.
Accuracy The closeness of the test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., a spiked placebo).Typically 98.0% to 102.0% recovery for an assay. For impurities, recovery can have a wider acceptable range, especially at low levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]Relative Standard Deviation (RSD) ≤ 2.0% for an assay. For impurities, RSD ≤ 10% is often acceptable.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Visual Workflow: Method Development & Troubleshooting

This diagram outlines a logical workflow for developing and troubleshooting an HPLC method for 6-Acetylpyridazine-3-carboxylic acid.

MethodDevWorkflow start Start: Define Method Goal (Purity, Assay, etc.) select_col_mp Initial Conditions: - C18 Column, 5 µm - Mobile Phase A: 0.1% Formic Acid in H₂O - Mobile Phase B: Acetonitrile - Gradient: 5-95% B in 20 min start->select_col_mp process process decision decision good_result good_result bad_result bad_result inject_std Inject Standard Solution (e.g., 10 µg/mL) select_col_mp->inject_std eval_chrom Evaluate Chromatogram inject_std->eval_chrom good_peak Good Retention & Peak Shape? (k > 2, Asymmetry < 1.5) eval_chrom->good_peak no_retention Poor Retention (k < 2) good_peak->no_retention No, Poor Retention peak_tailing Peak Tailing (Asymmetry > 1.5) good_peak->peak_tailing No, Peak Tailing optimize Optimize Method (Gradient, Flow Rate) good_peak->optimize Yes fix_retention Troubleshoot Retention: 1. Decrease initial %B 2. Use Aqueous C18 Column 3. Consider HILIC no_retention->fix_retention fix_retention->inject_std fix_tailing Troubleshoot Tailing: 1. Lower Mobile Phase pH (2.5-3.0) 2. Use High-Purity End-Capped Column 3. Check for Overload peak_tailing->fix_tailing fix_tailing->inject_std validate Validate Method (ICH Q2) (Linearity, Accuracy, Precision) optimize->validate

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of different synthetic routes to 6-Acetylpyridazine-3-carboxylic acid

The following guide provides an in-depth technical comparison of synthetic routes to 6-Acetylpyridazine-3-carboxylic acid , a critical scaffold in the development of pyridazine-based kinase inhibitors and antitubercular...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 6-Acetylpyridazine-3-carboxylic acid , a critical scaffold in the development of pyridazine-based kinase inhibitors and antitubercular agents.

Executive Summary

The synthesis of 6-Acetylpyridazine-3-carboxylic acid presents a classic regioselectivity challenge in heteroaromatic chemistry: differentiating the C3 and C6 positions of the electron-deficient pyridazine core. While the pyridazine ring is commercially available as the symmetric 3,6-dichloro derivative or the 3,6-dimethyl derivative, installing an acetyl group at C6 while maintaining a carboxylic acid at C3 requires precise orthogonal functionalization.

This guide analyzes three distinct synthetic strategies:

  • Route A (Palladium-Catalyzed Stille Coupling): The "Gold Standard" for medicinal chemistry, offering high reliability and functional group tolerance.

  • Route B (Minisci Radical Acylation): A direct C-H functionalization approach that is atom-economical but requires careful control of radical stoichiometry.

  • Route C (Heck-Type Vinylation): A "Tin-Free" alternative to Stille coupling, utilizing enol ethers to generate the acetyl moiety.

Strategic Analysis of the Key Intermediate

All three routes converge on or utilize the differentiation of the 3 and 6 positions. The most versatile entry point is Methyl 6-chloropyridazine-3-carboxylate (Intermediate 1 ).

  • Preparation: Intermediate 1 is synthesized from 3,6-dichloropyridazine via palladium-catalyzed carbonylation (Pd(OAc)₂, dppp, CO, MeOH, Et₃N). This step desymmetrizes the ring, leaving one chloride available for nucleophilic or transition-metal-catalyzed displacement.

G start 3,6-Dichloropyridazine inter Methyl 6-chloropyridazine- 3-carboxylate (Intermediate 1) start->inter Pd(OAc)2, dppp CO (50 psi), MeOH Et3N, 100°C

Figure 1: Synthesis of the Key Intermediate via Carbonylation.

Detailed Route Analysis

Route A: Stille Cross-Coupling (The "Gold Standard")

This route utilizes the Stille reaction to couple the chloropyridazine with a masked acetyl equivalent (tributyl(1-ethoxyvinyl)tin). It is the most robust method for small-to-medium scale synthesis.

  • Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, followed by transmetallation with the organostannane and reductive elimination. The resulting enol ether is hydrolyzed to the ketone.

  • Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, Toluene/Dioxane.

  • Pros: High yields (75-85%); extremely reliable; mild conditions.

  • Cons: Stoichiometric toxic tin byproducts; difficult purification (tin removal); high cost of Pd catalyst.

Route B: Minisci Radical Acylation

This route employs a silver-catalyzed decarboxylative radical addition. It avoids halogenated precursors for the acetyl group, instead using pyruvic acid to generate an acetyl radical that attacks the electron-deficient pyridazine ring.

  • Mechanism: Oxidative decarboxylation of pyruvic acid by persulfate/Ag(I) generates an acetyl radical (

    
    ). This nucleophilic radical attacks the protonated pyridazine ring (most electron-deficient position).
    
  • Reagents: Methyl pyridazine-3-carboxylate (from hydrogenolysis of Intermediate 1), Pyruvic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄/H₂O.

  • Pros: Uses cheap, non-toxic reagents; avoids organometallics; direct C-H functionalization.

  • Cons: Moderate yields (40-60%) due to polysubstitution; requires acidic conditions; potentially explosive oxidants (persulfate) on large scale.

Route C: Heck-Type Vinylation (The "Green" Alternative)

To avoid toxic tin reagents, this route uses a Heck coupling with butyl vinyl ether. The electron-rich enol ether acts as the alkene partner.

  • Mechanism: Pd-catalyzed insertion into the vinyl ether double bond. Unlike standard Heck reactions, the regioselectivity is governed by the electronic bias of the electron-rich vinyl ether, usually favoring the

    
    -arylation (internal) product or a mixture that hydrolyzes to the same ketone.
    
  • Reagents: Butyl vinyl ether, Pd(OAc)₂, DPPP, Et₃N, DMF/Glycol.

  • Pros: No heavy metals (Sn); cheaper coupling partner; scalable.

  • Cons: Slower reaction rates compared to Stille; often requires higher temperatures; potential for regioisomeric mixtures (branched vs. linear) prior to hydrolysis.

Comparative Data Summary

FeatureRoute A: Stille CouplingRoute B: Minisci AcylationRoute C: Heck Vinylation
Overall Yield High (70-80%) Moderate (40-55%)Moderate-High (60-70%)
Step Count 2 (from Intermediate 1)2 (requires dechlorination)2 (from Intermediate 1)
Reagent Cost High (Pd + Tin reagent)Low (Pyruvic acid, Persulfate)Medium (Pd + Vinyl ether)
Safety Profile Poor (Organotin toxicity)Moderate (Strong oxidants)Good
Purification Difficult (Tin removal)Moderate (Isomer separation)Standard (Chromatography)
Scalability Low (<100g)High (kg scale possible)High

Experimental Protocols

Protocol A: Stille Coupling (Best for Discovery Chemistry)
  • Coupling: To a degassed solution of Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M) is added tributyl(1-ethoxyvinyl)tin (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

  • The mixture is heated at reflux (100°C) for 12 hours under Argon.

  • Hydrolysis: Cool to room temperature. Add 1N HCl (aq) and stir vigorously for 2 hours (hydrolyzes the enol ether to the ketone).

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc. Wash organic layer with KF (aq) solution (to precipitate tin). Dry over Na₂SO₄ and concentrate.

  • Final Hydrolysis (Ester to Acid): Dissolve residue in THF/Water (1:1), add LiOH (2.0 eq), stir at RT for 1 h. Acidify to pH 3 to precipitate 6-acetylpyridazine-3-carboxylic acid .

Protocol B: Minisci Acylation (Best for Rapid Analoging)
  • Precursor Prep: Hydrogenate Methyl 6-chloropyridazine-3-carboxylate (H₂, Pd/C, MeOH) to obtain Methyl pyridazine-3-carboxylate.

  • Radical Reaction: Dissolve Methyl pyridazine-3-carboxylate (1.0 eq) and Pyruvic acid (5.0 eq) in 10% H₂SO₄ (aq). Add AgNO₃ (0.2 eq).

  • Heat to 70°C. Dropwise add a solution of (NH₄)₂S₂O₈ (3.0 eq) in water over 30 minutes. Evolution of CO₂ will be observed.

  • Stir for an additional 30 mins. Cool and extract with DCM.

  • Purification: The crude product (Methyl 6-acetylpyridazine-3-carboxylate) is purified via flash chromatography to remove over-alkylated byproducts.

  • Hydrolysis: Saponify the ester using standard LiOH/THF protocols as above.

Pathway Visualization

Routes Start Methyl 6-chloropyridazine- 3-carboxylate EnolEther Intermediate: Enol Ether Start->EnolEther Stille Coupling H_Pyridazine Methyl pyridazine- 3-carboxylate Start->H_Pyridazine Route B Step 1 EsterProduct Methyl 6-acetylpyridazine- 3-carboxylate Start->EsterProduct Heck Coupling + Hydrolysis TinReagent Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 TinReagent->EnolEther EnolEther->EsterProduct HCl (aq) Hydrolysis Dechlor H2, Pd/C (Dechlorination) Dechlor->H_Pyridazine H_Pyridazine->EsterProduct Radical Acylation Minisci Pyruvic Acid, AgNO3 (NH4)2S2O8 Minisci->EsterProduct VinylEther Butyl Vinyl Ether Pd(OAc)2, DPPP VinylEther->EsterProduct FinalAcid 6-Acetylpyridazine- 3-carboxylic acid EsterProduct->FinalAcid LiOH, THF/H2O

Figure 2: Comparative Synthetic Pathways. Route A (Blue) is most reliable; Route B (Red) is tin-free but lower yielding; Route C (Green) is the scalable alternative.

References

  • Synthesis of Pyridazine Carboxylic Acid Derivatives (Carbonylation)

    • Title: Method of producing pyridazine carboxylic acid derivatives.[1][2][3][4]

    • Source: WIPO (PCT/EP2000/007198).
    • URL:[Link]

  • Stille Coupling on Heterocycles (General Protocol)

    • Title: The Stille Reaction: Applications in Natural Product Synthesis.[5][6]

    • Source: Organic Syntheses, 2011, 88, 197.
    • URL:[Link]

  • Minisci Reaction Review (Radical Acylation)

    • Title: Minisci reactions: Versatile C-H functionalizations for medicinal chemists.[7]

    • Source: Med. Chem. Commun., 2011, 2, 1135–1161.[7]

    • URL:[Link]

  • Microwave-Enhanced Synthesis of Pyridazines

    • Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.[8]

    • Source: Royal Society of Chemistry (Org.[7] Biomol. Chem.).

    • URL:[Link]

Sources

Comparative

comparative analysis of pyridazine carboxylic acids in biological assays

Executive Summary The "Nitrogen Walk" in Pharmacophore Design In the optimization of lead compounds, the strategic replacement of carbon atoms with nitrogen (a "nitrogen walk") is a pivotal tactic to alter physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Nitrogen Walk" in Pharmacophore Design

In the optimization of lead compounds, the strategic replacement of carbon atoms with nitrogen (a "nitrogen walk") is a pivotal tactic to alter physicochemical properties without disrupting binding modes. Pyridazine carboxylic acids—specifically pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid —represent a high-value, underutilized scaffold compared to their pyridine (nicotinic/isonicotinic) and benzene (benzoic acid) counterparts.

This guide provides a comparative analysis of pyridazine carboxylic acids in biological assays, focusing on their utility as bioisosteres that lower lipophilicity (LogP), increase metabolic stability, and introduce novel hydrogen-bonding vectors. We analyze their performance in enzymatic inhibition and antimicrobial assays, supported by rigorous protocols.

Part 1: Physicochemical Comparative Analysis

The primary driver for selecting a pyridazine carboxylic acid over a benzoic or nicotinic acid is often the modulation of Acidity (pKa) and Polar Surface Area (PSA) .

Table 1: Scaffold Comparison – Physicochemical Properties

Data represents calculated consensus values for the core carboxylic acid scaffolds.

PropertyBenzoic Acid (Reference)Nicotinic Acid (Pyridine-3-COOH)Pyridazine-3-Carboxylic Acid Impact on Assay/Bioavailability
pKa (Acid) ~4.2~4.8~3.6 Pyridazine is more acidic; predominantly ionized at physiological pH (7.4), improving electrostatic interactions with cationic residues (e.g., Arginine).
LogP 1.870.70-0.65 Significant reduction in lipophilicity. Reduces non-specific binding in assays; improves water solubility for liquid handling.
H-Bond Acceptors 2 (COO-)3 (COO- + 1 Ring N)4 (COO- + 2 Ring N) The adjacent nitrogens (N-N) create a unique electrostatic potential surface, often termed the "pyridazine effect," allowing dual H-bond acceptance.
Metabolic Stability ModerateHighVery High The electron-deficient ring is resistant to oxidative metabolism (CYP450), prolonging half-life in cell-based assays.

Part 2: Biological Assay Performance & Case Studies

Case Study 1: Antimicrobial Target Engagement (DHPS Inhibition)

Context: Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of bacteria (E. coli, P. aeruginosa). Inhibitors typically require an anionic group to mimic the pyrophosphate of the natural substrate.

Comparative Insight: Research indicates that incorporating a pyridazine carboxylic acid moiety enhances target engagement compared to simple phenyl-carboxylic acids.

  • Mechanism: The carboxylate forms a salt bridge with a conserved Arginine (e.g., Arg255 in E. coli DHPS).

  • Advantage: The pyridazine ring's electron deficiency lowers the pKa of the attached carboxylic acid, ensuring it is fully ionized and capable of a stronger electrostatic interaction than a less acidic pyridine or benzene analog. Furthermore, the ring nitrogens can pick up serendipitous H-bonds with backbone amides in the active site.

Case Study 2: Metallodrug Bioactivity (Ruthenium Complexes)

Context: Pyridazine-3-carboxylic acid (pdz-3-COOH) acts as a bidentate ligand in Ruthenium (Ru) complexes, which are emerging as alternatives to platinum-based anticancer agents.[1]

Comparative Data:

  • Ligand vs. Complex: Free pdz-3-COOH often shows weak/moderate biological activity (MIC > 500 µM).

  • Complex Potency: When coordinated to Ru(II)/Ru(III), the complex exhibits significant anti-biofilm activity against P. aeruginosa.

  • Performance: The pyridazine nitrogen facilitates stable chelation (N,O-coordination) that is sterically distinct from pyridine analogues, influencing the geometry and reactivity of the metal center.

Part 3: Visualization of Mechanism

Diagram 1: DHPS Inhibition Pathway & Pyridazine Interaction

This diagram illustrates the folate pathway and how pyridazine carboxylic acid inhibitors disrupt the specific step catalyzed by DHPS.

DHPS_Pathway pABA pABA DHPS Enzyme: DHPS (Target) pABA->DHPS Pterin Pterin-PP Pterin->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Inhibitor Pyridazine Carboxylic Acid Inhibitor Inhibitor->DHPS Competes with pABA Arg255 Arg255 Residue (Salt Bridge) Inhibitor->Arg255 Strong Electrostatic Interaction (COO-) Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Caption: Pyridazine carboxylic acid inhibitors target DHPS by mimicking the anionic transition state, anchored by a salt bridge to Arg255.[2]

Part 4: Experimental Protocols

Protocol A: High-Throughput DHPS Inhibition Assay

Objective: Quantify the IC50 of pyridazine carboxylic acid derivatives against recombinant E. coli DHPS. Causality: We use a coupled enzyme assay (Pyrophosphatase) to generate inorganic phosphate (Pi) from the displaced pyrophosphate, which is easily detectable. This is more robust than direct product measurement for kinetic profiling.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl2, 0.01% Triton X-100.

  • Substrates: Pterin-PP (10 µM), pABA (10 µM).

  • Detection: Malachite Green Phosphate Detection Kit.

  • Enzyme: Recombinant E. coli DHPS (purified).

  • Coupling Enzyme: Inorganic Pyrophosphatase (PPase, 0.2 U/mL).

Workflow:

  • Compound Prep: Dissolve pyridazine derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3) in Assay Buffer (Final DMSO < 1%).

  • Enzyme Mix: In a 384-well clear plate, add 10 µL of DHPS/PPase mix to 10 µL of compound. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of Substrate Mix (Pterin-PP + pABA).

  • Kinetics: Incubate at 25°C for 30 minutes. The reaction produces Dihydropteroate + PPi. The PPase immediately converts PPi → 2 Pi.

  • Termination & Detection: Add 40 µL Malachite Green reagent. Incubate 20 min for color development.

  • Read: Measure Absorbance at 620 nm.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Protocol B: Minimum Inhibitory Concentration (MIC) – Resazurin Microtiter Assay

Objective: Assess whole-cell antibacterial potency. Trustworthiness: Resazurin (Alamar Blue) provides a visual and fluorescent self-check for cell viability, eliminating turbidity interference common with precipitating compounds.

Workflow:

  • Inoculum: Dilute overnight bacterial culture (E. coli or P. aeruginosa) to 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well sterile plate.

    • Columns 1-10: Test compounds (two-fold serial dilution, e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL inoculum to wells. Incubate at 37°C for 18-24 hours.

  • Viability Dye: Add 30 µL of 0.01% Resazurin solution to each well.

  • Final Incubation: Incubate for 1-4 hours.

    • Blue = No Growth (Resazurin unchanged).

    • Pink/Fluorescent = Growth (Resazurin reduced to Resorufin by live cells).

  • Determination: The MIC is the lowest concentration that remains blue (prevents color change).

Diagram 2: Chemical Space & Bioisosterism Logic

This diagram visualizes the strategic decision-making process when substituting scaffolds.

Bioisostere_Logic Start Lead Compound (Benzoic Acid Core) Problem Issue: High Lipophilicity (LogP) or Metabolic Instability Start->Problem Decision Strategy: Nitrogen Walk Problem->Decision Pyridine Pyridine-3-COOH (Nicotinic Acid) Decision->Pyridine 1 N Atom Pyridazine Pyridazine-3-COOH (Target Scaffold) Decision->Pyridazine 2 N Atoms (1,2-position) Result_Pyr Result: LogP ~0.7 Moderate Acid Pyridine->Result_Pyr Result_Pdz Result: LogP ~ -0.6 (Soluble) Stronger Acid (pKa 3.6) Metabolically Inert Pyridazine->Result_Pdz Assay_Success Optimized Lead Result_Pdz->Assay_Success Higher Potency in Polar Pockets

Caption: Decision tree for selecting Pyridazine-3-COOH to solve solubility and metabolic issues in drug design.

References

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases.

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules.

  • The pyridazine heterocycle in molecular recognition and drug discovery. Expert Opinion on Drug Discovery.

  • 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Chemistry.

Sources

Validation

Advanced Pharmacokinetic Profiling of Pyridazine Derivatives: Strategic Scaffold Optimization

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary: The Pyridazine Paradox In modern drug discovery, the pyridazine scaffold (1,2-diazine) serves as a high...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: The Pyridazine Paradox

In modern drug discovery, the pyridazine scaffold (1,2-diazine) serves as a high-value bioisostere for phenyl and pyridine rings. Its ability to lower lipophilicity (LogD) and increase aqueous solubility makes it a potent tool for optimizing "drug-likeness." However, this scaffold introduces a unique pharmacokinetic (PK) liability: Aldehyde Oxidase (AO) mediated metabolism .

Unlike Cytochrome P450 (CYP) enzymes, AO is a cytosolic molybdo-flavoenzyme that does not require NADPH. Standard microsomal stability assays often fail to detect AO clearance, leading to a high rate of late-stage attrition for pyridazine-based candidates. This guide objectively compares the PK profiles of pyridazine derivatives against their bioisosteres and outlines the specific protocols required to accurately predict their in vivo performance.

Comparative Analysis: Pyridazine vs. Bioisosteres

The following analysis contrasts the pyridazine core with its common alternatives (Phenyl, Pyridine, Pyrazine) across critical physicochemical and pharmacokinetic parameters.

Table 1: Physicochemical & Metabolic Profile Comparison
FeaturePhenyl Ring Pyridine (1-N) Pyridazine (1,2-N) Pyrazine (1,4-N)
LogP (Lipophilicity) High (Reference)Moderate (

~1.0 unit)
Low (

~2.0 units)
Low
Aq. Solubility LowModerateHigh High
Dipole Moment 0 D2.2 D3.9 D (High Polarity)0 D
H-Bond Acceptors 012 (Adjacent)2 (Opposite)
Primary Metabolism CYP450 (Oxidation)CYP450 / N-OxidationAldehyde Oxidase (AO) + CYPAO + CYP
Metabolic Soft Spot Para/Ortho positionsC-2 / C-6C-3 / C-6 (Alpha to N)C-2 / C-3

Key Insight: While replacing a phenyl ring with pyridazine significantly improves solubility and lowers LogP (reducing non-specific binding), it drastically increases susceptibility to nucleophilic attack by AO at the C-3 and C-6 positions.

Mechanistic Visualization: The Metabolic Fork

The diagram below illustrates the divergent metabolic pathways that define pyridazine PK profiles. Note how standard CYP assays miss the AO pathway.

MetabolicPathways Substrate Pyridazine Derivative Microsomes Liver Microsomes (CYP450 Rich) Substrate->Microsomes Standard Assay (+NADPH) Cytosol Liver Cytosol (AO Rich) Substrate->Cytosol Specialized Assay (No Cofactor) CYP_Met Hydroxylated Metabolite (Oxidative) Microsomes->CYP_Met CYP Metabolism AO_Met Pyridazinone (Nucleophilic Attack) Cytosol->AO_Met AO Metabolism (Often Dominant) Clearance In Vivo Clearance (Cl) CYP_Met->Clearance AO_Met->Clearance High Impact on t1/2

Figure 1: Divergent metabolic pathways for pyridazines. Standard microsomal assays often underestimate clearance by missing the cytosolic AO pathway.

Experimental Protocols: The "Dual-Fraction" Strategy

To accurately assess pyridazine PK, you must validate stability in both microsomal and cytosolic fractions. Relying solely on microsomes is a critical error.

Protocol A: Cytosolic Stability Assay (AO Detection)

Objective: Quantify intrinsic clearance (


) driven by Aldehyde Oxidase.
  • Reagent Preparation:

    • Enzyme Source: Pooled Human Liver Cytosol (HLC) and Rat Liver Cytosol (RLC). Note: AO activity varies significantly between species (Human > Rat > Dog).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Inhibitor (Control): Hydralazine (Specific AO inhibitor) or Raloxifene.

  • Incubation:

    • Pre-incubate Cytosol (1 mg/mL protein) at 37°C for 5 mins.

    • Initiate reaction by adding Test Compound (1 µM final conc). Do NOT add NADPH. AO functions without external cofactors.

    • Include a parallel arm with Hydralazine (10 µM) to confirm AO specificity.

  • Sampling:

    • Time points: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • LC-MS/MS quantification of parent depletion.

    • Success Criteria: If

      
       increases significantly in the presence of Hydralazine, the compound is an AO substrate.
      
Protocol B: Structure-PK Optimization (SAR)

Objective: Block AO metabolism through steric or electronic modulation.

  • Strategy 1 (Steric Shielding): Introduce small alkyl groups (Methyl, Cyclopropyl) at the C-3 or C-6 positions.

  • Strategy 2 (Electronic Deactivation): Introduce electron-donating groups (Amino, Methoxy) to reduce the electrophilicity of the ring carbons.

Representative Pharmacokinetic Data

The following data illustrates the impact of structural modification on the PK profile of pyridazine analogs in Wistar Han rats (IV bolus, 1 mg/kg).

Compound ClassStructure DescriptionCl (mL/min/kg)Vss (L/kg)t1/2 (h)Bioavailability (F%)Mechanism
Gen 1 Unsubstituted Pyridazine65 (High)0.80.2< 5%Rapid AO oxidation at C-3/C-6.
Gen 2 3-Methyl-Pyridazine22 (Mod)1.11.535%Steric hindrance slows AO; CYP takes over.
Gen 3 3-Amino-Pyridazine (e.g., Minaprine)12 (Low)2.54.265%Amino group deactivates ring e-; AO blocked.
Ref Phenyl Analog15 (Low)4.53.855%Stable, but high lipophilicity increases Vss & binding.

Data Interpretation:

  • Gen 1 exhibits "flow-limited" clearance, meaning it is metabolized as fast as blood flows to the liver. This is typical for unsubstituted pyridazines susceptible to AO.

  • Gen 3 demonstrates how electronic deactivation (amino group) effectively "cures" the metabolic liability, resulting in a profile competitive with the phenyl analog but with superior solubility.

Screening Workflow Visualization

This workflow ensures no metabolic liability is missed during the Lead Optimization phase.

ScreeningWorkflow Start New Pyridazine Analog Step1 1. Physicochemical Screen (LogD, Solubility) Start->Step1 Step2 2. Metabolic Stability Screen Step1->Step2 Decision1 Microsomes (HLM) Only? Step2->Decision1 ErrorPath Risk: False Positive Stability (Misses AO) Decision1->ErrorPath Yes CorrectPath Dual Assay: Microsomes (+NADPH) AND Cytosol (No Cofactor) Decision1->CorrectPath No Result Identify Clearance Mechanism CorrectPath->Result Outcome1 High Cytosolic Cl Result->Outcome1 AO Substrate Outcome2 Stable Result->Outcome2 Resistant Action1 Block C-3/C-6 Position (Methylation/Amination) Outcome1->Action1 Action2 Proceed to In Vivo PK Outcome2->Action2

Figure 2: Recommended screening cascade. The inclusion of a cytosolic stability assay is non-negotiable for pyridazine derivatives.

References
  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][2][3] Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2012). "Assessment of Aldehyde Oxidase Activity in Human Liver Cytosol." Drug Metabolism and Disposition. Link

  • Hutzler, J. M., et al. (2013). "Strategies for a Comprehensive Understanding of Metabolism by Aldehyde Oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (Referencing Minaprine structural optimization). Link

  • Akabane, T., et al. (2011).[1] "Case report of extensive metabolism by aldehyde oxidase in humans: Pharmacokinetics of FK3453." Xenobiotica. Link

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 6-Acetylpyridazine-3-carboxylic Acid

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-Acetylpyridazine-3-carboxylic acid (CAS No. 2418642-01-8).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-Acetylpyridazine-3-carboxylic acid (CAS No. 2418642-01-8). The information herein is synthesized from established safety protocols for related chemical classes, including pyridazines and carboxylic acids, to ensure a comprehensive approach to safe laboratory operations. Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, a cautious and proactive approach to safety is paramount.

Immediate Safety Profile: 6-Acetylpyridazine-3-carboxylic Acid

All personnel must review and understand this safety profile before commencing any work. This table summarizes the known and anticipated hazards based on available data for the compound and its structural analogs.

Hazard Category Description & Precautionary Action
Acute Toxicity (Oral) Warning: Harmful if swallowed (H302). Do not ingest. Wash hands thoroughly after handling. If swallowed, call a poison control center or doctor immediately.[1]
Acute Toxicity (Dermal) Warning: Harmful in contact with skin (H312). Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[1]
Skin Irritation Anticipated Hazard: Based on related carboxylic acids and pyridazine structures, this compound should be treated as a potential skin irritant.[2][3] Avoid contact with skin. In case of contact, wash affected area with soap and water.[2][4]
Eye Irritation Anticipated Hazard: As with many powdered chemicals and carboxylic acids, this compound is expected to cause serious eye irritation.[2][3][5] Always wear chemical safety goggles.[6][7]
Respiratory Irritation Anticipated Hazard: Inhalation of dust may cause respiratory tract irritation.[2] Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[6][7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5][8]
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][9]

Operational Protocol: From Receipt to Disposal

Adherence to this step-by-step protocol is mandatory for all personnel handling 6-Acetylpyridazine-3-carboxylic acid. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Pre-Handling and Preparation
  • Step 1.1: Designate a Handling Area. All work with 6-Acetylpyridazine-3-carboxylic acid, especially the handling of the solid powder, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Step 1.2: Assemble Personal Protective Equipment (PPE). Before entering the designated area, all personnel must don the appropriate PPE as outlined in the "PPE Selection Flowchart" below. The minimum requirement includes a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[10][11]

  • Step 1.3: Prepare Spill Kit. Ensure a spill kit appropriate for solid chemical spills is readily accessible. This should include absorbent materials, a scoop, and a sealable waste container.

Handling the Solid Compound (Weighing and Transfer)
  • Step 2.1: Minimize Dust Generation. Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

  • Step 2.2: Grounding. To prevent fire from electrostatic discharge, use non-sparking tools and ensure proper grounding, especially when handling larger quantities.[6]

  • Step 2.3: Immediate Clean-up. Clean any minor spills of the powder immediately using the prepared spill kit.

Handling Solutions
  • Step 3.1: Eye and Face Protection. When working with solutions, especially in larger volumes (over 1 liter) or when there is a splash hazard, supplement safety goggles with a face shield.[10][11]

  • Step 3.2: Glove Selection. While nitrile gloves are a suitable minimum, for prolonged handling or when working with the compound in a penetrating solvent, consider double-gloving or using a more robust glove type. Always inspect gloves for any signs of degradation before use.[6][9]

  • Step 3.3: Transfers. Use a pipette or a funnel for transferring solutions to minimize the risk of splashes and spills.

Waste Disposal
  • Step 4.1: Segregation. All waste containing 6-Acetylpyridazine-3-carboxylic acid, including contaminated gloves, weigh boats, and pipette tips, must be collected as hazardous chemical waste.[12][13] Do not mix with non-hazardous laboratory waste.

  • Step 4.2: Solid Waste. Collect solid waste in a clearly labeled, sealable container.

  • Step 4.3: Liquid Waste. Collect liquid waste in a compatible, sealed container. Given its carboxylic acid functionality, this waste stream should be considered acidic. Do not mix with incompatible waste streams, such as those containing bases or strong oxidizing agents.[14]

  • Step 4.4: Empty Containers. The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the label on the container should be defaced, and it can then be disposed of as regular glass or plastic waste.[15]

  • Step 4.5: Disposal Coordination. All hazardous waste must be disposed of through your institution's environmental health and safety office.[12]

Visualization: PPE Selection Flowchart

This flowchart provides a logical guide for selecting the appropriate level of personal protective equipment based on the task being performed with 6-Acetylpyridazine-3-carboxylic acid.

PPE_Selection_Flowchart Start Start: Handling 6-Acetylpyridazine-3-carboxylic acid Task What is the task? Start->Task Solid Weighing/Handling Solid Powder Task->Solid Solid Solution Working with Solution Task->Solution Liquid PPE_Solid Required PPE: - Flame-Resistant Lab Coat - Chemical Safety Goggles - Nitrile Gloves - Work in Fume Hood Solid->PPE_Solid Splash_Risk Is there a splash risk (e.g., large volume transfer)? Solution->Splash_Risk PPE_Solution_Base Required PPE: - Flame-Resistant Lab Coat - Chemical Safety Goggles - Nitrile Gloves Splash_Risk->PPE_Solution_Base No PPE_Solution_Enhanced Enhanced PPE: - Add Face Shield - Consider Double Gloving Splash_Risk->PPE_Solution_Enhanced Yes

Caption: PPE selection guide for handling 6-Acetylpyridazine-3-carboxylic acid.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • SAFETY DATA SHEET - Pyridazine. Fisher Scientific. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. NOP. [Link]

  • Disposal of Chemical Waste. University of Bristol Safety Office. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Guide. Columbia University Research Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

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